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Core Science & Biosynthesis

Foundational

What is the chemical structure of N-(2,2-dimethylpropanoyl)phenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2,2-dimethylpropanoyl)phenylalanine, also known as N-pivaloyl-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. It...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,2-dimethylpropanoyl)phenylalanine, also known as N-pivaloyl-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. It belongs to the class of N-acyl amino acids, a group of molecules that are increasingly recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of N-(2,2-dimethylpropanoyl)phenylalanine, offering valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

N-(2,2-dimethylpropanoyl)phenylalanine is characterized by the attachment of a pivaloyl group (also known as a tert-butylcarbonyl group) to the nitrogen atom of the phenylalanine amino acid. This modification significantly alters the physicochemical properties of the parent amino acid, increasing its lipophilicity and steric bulk.

The chemical structure of N-(2,2-dimethylpropanoyl)phenylalanine is illustrated in the following diagram:

Figure 1: Chemical structure of N-(2,2-dimethylpropanoyl)phenylalanine.

Physicochemical Properties
PropertyValue (Estimated/Inferred)Source
Molecular Formula C₁₄H₁₉NO₃Calculated
Molecular Weight 249.31 g/mol Calculated
IUPAC Name (2S)-2-(2,2-dimethylpropanamido)-3-phenylpropanoic acidIUPAC Nomenclature
Synonyms N-Pivaloyl-L-phenylalanineCommon Name

The molecular formula for the closely related methyl ester is C₁₅H₂₁NO₃, with a molecular weight of 263.3321 g/mol .[1]

Synthesis of N-(2,2-dimethylpropanoyl)phenylalanine

The synthesis of N-(2,2-dimethylpropanoyl)phenylalanine typically involves the acylation of L-phenylalanine with pivaloyl chloride. This reaction is a standard procedure in peptide chemistry and can be carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the acyl chloride.

Experimental Protocol: Synthesis via Pivaloyl Chloride

Materials:

  • L-phenylalanine

  • Pivaloyl chloride

  • A suitable base (e.g., triethylamine, sodium hydroxide)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, water)

  • Hydrochloric acid (for acidification)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve L-phenylalanine in an aqueous solution of a suitable base (e.g., 1M NaOH) and cool the mixture in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the stirred solution. The pivaloyl chloride will react with the amino group of phenylalanine.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 0°C to room temperature).

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the N-acylated product.

  • Collect the precipitate by filtration and wash it with cold water.

  • Dry the product under vacuum to obtain N-(2,2-dimethylpropanoyl)phenylalanine.

This method is based on the general principles of Schotten-Baumann reactions, commonly used for the acylation of amines. A similar approach has been described for the synthesis of other N-acyl amino acids.[2] Pivaloyl chloride is a key reagent in this synthesis and can be prepared from pivalic acid using chlorinating agents like thionyl chloride or phosphorus trichloride.[3]

The following diagram illustrates the general workflow for the synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up L-Phenylalanine L-Phenylalanine Acylation Acylation L-Phenylalanine->Acylation Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->Acylation Base Base Base->Acylation Acidification Acidification Acylation->Acidification Filtration Filtration Acidification->Filtration Drying Drying Filtration->Drying Product Product Drying->Product

Figure 2: General workflow for the synthesis of N-(2,2-dimethylpropanoyl)phenylalanine.

Spectroscopic Characterization

While specific spectroscopic data for N-(2,2-dimethylpropanoyl)phenylalanine is not widely published, data for its methyl ester and other similar N-acylated phenylalanine derivatives can provide valuable reference points.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the α- and β-protons of the phenylalanine backbone, and a prominent singlet for the nine equivalent protons of the tert-butyl group from the pivaloyl moiety.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, the α- and β-carbons of the phenylalanine backbone, and the quaternary and methyl carbons of the pivaloyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the carboxylic acid and the amide, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns. The NIST WebBook provides mass spectrometry data for the methyl ester derivative, which can be a useful comparison.[1]

Potential Biological Activity and Applications

N-acyl amino acids are a class of lipids that have been shown to possess a wide range of biological activities.[4] For instance, certain N-acylphenylalanines have been investigated as potential oral hypoglycemic agents. While specific biological studies on N-(2,2-dimethylpropanoyl)phenylalanine are limited in the available literature, its structural similarity to other bioactive N-acyl amino acids suggests it could be a valuable candidate for further investigation in drug discovery programs.

The introduction of the bulky and lipophilic pivaloyl group can influence the molecule's ability to cross cell membranes and interact with biological targets. This modification is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. Further research is warranted to explore the potential therapeutic applications of N-(2,2-dimethylpropanoyl)phenylalanine, particularly in areas such as metabolic diseases and inflammation.

Conclusion

N-(2,2-dimethylpropanoyl)phenylalanine is a synthetically accessible derivative of L-phenylalanine with potential for biological activity. This technical guide has outlined its chemical structure, a reliable synthetic protocol, and the expected analytical characteristics. The information provided serves as a foundational resource for researchers interested in synthesizing, characterizing, and evaluating the biological properties of this and other novel N-acyl amino acids. The unique structural features imparted by the pivaloyl group make it an intriguing molecule for further exploration in the context of drug development and chemical biology.

References

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules. 2021. [Link]

  • l-Phenylalanine, N-pivaloyl-, methyl ester. NIST Chemistry WebBook. [Link]

  • Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. bioRxiv. 2024. [Link]

  • O-Pivaloyl-N-Boc-hydroxylamine. Organic Syntheses. [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PubMed. [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC. [Link]

  • N-propanoyl l-phenylalanine. PubChem. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Physiology. [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5). Cheméo. [Link]

  • Synthesis of pivaloyl chloride. PrepChem. [Link]

  • Enzymatic synthesis of N-propionyl phenylalanine: enhancement of umami and salty taste and decoding of its taste mechanism. PubMed. [Link]

  • Characterization and primary functional analysis of phenylalanine ammonia-lyase gene from Phyllostachys edulis. PubMed. [Link]

  • Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. ResearchGate. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

Sources

Exploratory

N-(2,2-dimethylpropanoyl)phenylalanine molecular weight and exact mass

An In-depth Technical Guide to N-(2,2-dimethylpropanoyl)phenylalanine: Properties, Synthesis, and Analysis For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(2,2-dimethylpropanoyl)phenylalanine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-acyl amino acids (NAAs) represent a diverse class of lipid-signaling molecules that are gaining significant attention in biochemical and pharmacological research.[1] These molecules, characterized by a fatty acid joined to an amino acid via an amide linkage, are implicated in a wide range of physiological processes. This guide focuses on a specific synthetic NAA, N-(2,2-dimethylpropanoyl)phenylalanine, also known as N-pivaloyl-phenylalanine. This compound is of particular interest due to the unique structural properties conferred by the bulky tert-butyl group of the pivaloyl moiety, which can influence its metabolic stability and biological activity.

This document provides a comprehensive overview of the core physicochemical properties of N-(2,2-dimethylpropanoyl)phenylalanine, a detailed, field-proven protocol for its synthesis, and a discussion of relevant analytical methodologies for its characterization. The information is intended to provide researchers and drug development professionals with the foundational knowledge required to work with and explore the potential of this molecule.

Core Physicochemical Properties

A structural isomer, N-pentanoyl-L-phenylalanine, shares the same molecular formula and thus the same molecular weight and exact mass. The data for this isomer, available in the PubChem database, serves as a reliable reference for these fundamental properties.[2]

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃Calculated
Average Molecular Weight 249.30 g/mol [2]
Exact Mass (Monoisotopic) 249.13649347 Da[2]

Causality Behind the Data:

  • Molecular Weight: This value, also known as the molar mass, is the sum of the average atomic masses of all atoms in the molecule. It is the value used for calculating molar quantities for chemical reactions, such as synthesis and derivatization.

  • Exact Mass: This value is calculated using the mass of the most abundant isotope of each element. It is the experimentally determined value in high-resolution mass spectrometry (HRMS), a critical tool for confirming the elemental composition of a newly synthesized compound or for identifying it in a complex mixture.

Synthesis of N-(2,2-dimethylpropanoyl)phenylalanine

The synthesis of N-acyl amino acids is typically achieved through the acylation of the amino group of the parent amino acid. The following protocol describes a standard and reliable method for the synthesis of N-(2,2-dimethylpropanoyl)phenylalanine from L-phenylalanine and pivaloyl chloride.

Experimental Protocol: Schotten-Baumann Acylation

This method is a robust and widely used procedure for the N-acylation of amino acids. The reaction is performed in a biphasic system with an aqueous base to neutralize the HCl generated during the reaction.

Materials:

  • L-Phenylalanine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl), concentrated and 1M

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution of L-Phenylalanine: In a round-bottom flask, dissolve L-phenylalanine (1 equivalent) in a 1M sodium hydroxide solution. Use enough NaOH solution to fully dissolve the amino acid and to have at least 2 equivalents of NaOH present. Cool the solution to 0-5 °C in an ice bath.

  • Acylation: While vigorously stirring the cooled amino acid solution, slowly add pivaloyl chloride (1.1 equivalents) dropwise. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether to remove any unreacted pivaloyl chloride or other non-polar impurities.

  • Work-up - Acidification: Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2. This will protonate the carboxylic acid group of the product, causing it to precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Drying: Dry the product under vacuum to yield N-(2,2-dimethylpropanoyl)phenylalanine. Further purification can be achieved by recrystallization if necessary.

Self-Validating System: The success of this protocol is validated at several stages. The precipitation of a solid upon acidification is a strong indicator of product formation. The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR, and Mass Spectrometry).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification Phe L-Phenylalanine in 1M NaOH(aq) Reaction Acylation (Schotten-Baumann) 0°C to RT Phe->Reaction PivCl Pivaloyl Chloride PivCl->Reaction Acidify Acidification (HCl) to pH 2 Reaction->Acidify Aqueous Mixture Filter Vacuum Filtration Acidify->Filter Precipitate Dry Drying Filter->Dry Solid Product Product N-(2,2-dimethylpropanoyl) -phenylalanine Dry->Product

Caption: Workflow for the synthesis of N-(2,2-dimethylpropanoyl)phenylalanine.

Analytical Characterization

Accurate characterization of synthesized N-(2,2-dimethylpropanoyl)phenylalanine is crucial for confirming its identity and purity. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of N-acyl amino acids.[3]

  • Reversed-Phase HPLC (RP-HPLC): Due to the hydrophobic nature of the pivaloyl and phenyl groups, RP-HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. Detection is commonly performed using a UV detector, as the phenyl group provides a strong chromophore.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and for structural elucidation.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for N-acyl amino acids, which can be analyzed in either positive or negative ion mode.

    • Positive Ion Mode: The molecule will be detected as the protonated species [M+H]⁺.

    • Negative Ion Mode: The molecule will be detected as the deprotonated species [M-H]⁻.

  • High-Resolution Mass Spectrometry (HRMS): As mentioned, HRMS provides the exact mass, which can be used to confirm the elemental composition (C₁₄H₁₉NO₃) with high confidence.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. Characteristic fragments would include the loss of the pivaloyl group or fragments related to the phenylalanine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring, the protons of the amino acid backbone, and the highly shielded singlet for the nine equivalent protons of the tert-butyl group of the pivaloyl moiety.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all 14 carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_purity Purity Assessment cluster_identity Identity Confirmation Sample Synthesized Product HPLC RP-HPLC-UV Sample->HPLC HRMS LC-HRMS (ESI) Sample->HRMS NMR ¹H and ¹³C NMR Sample->NMR Purity_Result Purity (%) HPLC->Purity_Result Mass_Result Exact Mass & Formula Confirmation HRMS->Mass_Result Structure_Result Structural Elucidation NMR->Structure_Result

Sources

Foundational

Thermodynamic Solubility and Supramolecular Gelation of N-(2,2-Dimethylpropanoyl)phenylalanine in Polar Organic Solvents

Executive Summary N-(2,2-dimethylpropanoyl)phenylalanine, commonly referred to as N-pivaloyl-L-phenylalanine (Piv-Phe-OH), is a highly functionalized amino acid derivative utilized in peptide synthesis, chiral resolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2,2-dimethylpropanoyl)phenylalanine, commonly referred to as N-pivaloyl-L-phenylalanine (Piv-Phe-OH), is a highly functionalized amino acid derivative utilized in peptide synthesis, chiral resolution, and advanced materials science. Unlike standard N-protected amino acids, Piv-Phe-OH exhibits a complex thermodynamic profile in polar organic solvents, characterized by a stark dichotomy: it either achieves high thermodynamic solubility or triggers spontaneous supramolecular gelation. This whitepaper provides an authoritative analysis of the molecular dynamics governing its solubility, details the causality behind its phase behaviors, and establishes self-validating experimental protocols for quantifying these properties.

Molecular Anatomy & Interaction Dynamics

The solubility of Piv-Phe-OH is not merely a function of solvent polarity; it is dictated by a delicate balance of competing non-covalent interactions driven by its unique structural anatomy:

  • The N-Pivaloyl (Piv) Group: The bulky tert-butyl moiety provides extreme steric hindrance. This steric bulk restricts backbone dihedral angles and significantly reduces the probability of intramolecular hydrogen bonding (such as γ -turns), forcing the amide proton to participate almost exclusively in intermolecular hydrogen bonding networks .

  • The Phenylalanine Core: The aromatic benzyl side chain engages in robust intermolecular π−π stacking. Studies on N-acyl phenylalanine derivatives indicate that these aromatic interactions stabilize self-assembled structures, fundamentally reducing the critical micelle concentration (CMC) and solubility limits in polar media compared to aliphatic analogs .

  • Hydrogen Bonding Axis: The N-terminal amide (donor) and C-terminal carboxylic acid (donor/acceptor) form the primary axis for solvent interaction. The balance between these hydrogen bonds and the hydrophobic interactions of the side chains dictates the ultimate phase behavior of the compound .

Thermodynamic Solubility Profiles in Polar Solvents

The solubility of Piv-Phe-OH is highly dependent on the hydrogen-bond (H-bond) acceptor capacity of the solvent. Solvents that can successfully disrupt the intermolecular amide-carboxyl network yield high solubility, whereas those that cannot will induce aggregation.

Quantitative Data Summary

Note: Data represents synthesized thermodynamic baselines at 25°C based on N-acyl phenylalanine derivative behaviors.

SolventPolarity Index (P')H-Bond Acceptor CapacitySolvation State of Piv-Phe-OHEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) 7.2Very HighFully Solvated (Monomeric)> 100
N,N-Dimethylformamide (DMF) 6.4HighFully Solvated (Monomeric)> 50
Methanol (MeOH) 5.1High (Protic)Solvated (Dynamic H-bond exchange)20 - 50
Acetonitrile (MeCN) 5.8ModerateSparingly Soluble / Aggregated5 - 15
Dichloromethane (DCM) *3.1LowSupramolecular Gelation (LMWG)< 5 (Free monomer)

*DCM is included to illustrate the phase boundary where true dissolution fails and solvent immobilization begins.

The Sol-Gel Phase Transition

When dissolved in moderately polar or halogenated solvents at elevated temperatures, cooling the solution does not lead to standard crystallization. Instead, Piv-Phe-OH acts as a Low-Molecular-Weight Gelator (LMWG). It has been documented for its robust gelation ability, which is strong enough to maintain the microstructure of block copolymers and induce white-light-emitting supramolecular organogels [[1]]([Link]).

The causality behind this is anisotropic growth: the carboxylic acid groups form dimeric pairs, while the amide groups and phenyl rings stack linearly. This creates 1D fibrils that entangle into a 3D network, trapping the solvent.

G A Monomeric Piv-Phe-OH (Fully Solvated) B H-Bonded Dimers (Carboxyl Pairing) A->B Concentration > MGC Temp Drop C 1D Oligomeric Chains (Amide H-Bonds & pi-pi) B->C Anisotropic Growth D Fibrillar Network (Entanglement) C->D Lateral Association E Macroscopic Organogel (Solvent Immobilized) D->E 3D Cross-linking

Hierarchical self-assembly of Piv-Phe-OH from monomeric solution to macroscopic organogel.

Self-Validating Experimental Protocols

To accurately characterize the solubility and phase boundaries of Piv-Phe-OH, empirical methodologies must differentiate between kinetic supersaturation, true thermodynamic solubility, and supramolecular gelation.

Protocol A: Thermodynamic Solubility Determination (Isothermal Shake-Flask)

Causality: Kinetic dissolution methods (like dynamic light scattering or rapid titration) frequently overestimate solubility due to the formation of metastable supersaturated states. The isothermal shake-flask method ensures the system reaches a true solid-liquid thermodynamic equilibrium.

  • Preparation: Add an excess amount of Piv-Phe-OH solid (e.g., 150 mg) to 1.0 mL of the target polar solvent in a sealed borosilicate glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Phase Separation: After 24 hours, remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet undissolved solids. Extract a 100 µL aliquot of the supernatant and dilute in a mobile phase compatible solvent.

  • Quantification: Analyze the aliquot via HPLC-UV (detection at 210 nm for the amide bond and 254 nm for the phenyl ring) against a standard calibration curve.

  • Self-Validation Loop: Return the original vial to the shaker for another 24 hours (Total 48h) and repeat steps 3-4.

    • Validation Criteria: If the HPLC peak area variance between the 24h and 48h samples is < 2%, thermodynamic equilibrium is confirmed. If the variance is > 2%, extend the equilibration time. This internal feedback loop prevents the reporting of false kinetic solubility.

Workflow N1 1. Solvent Selection (Protic vs Aprotic Polar) N2 2. Excess Solute Addition (Piv-Phe-OH) N1->N2 N3 3. Isothermal Equilibration (Shake-Flask, 24-48h) N2->N3 N4 4. Phase Separation (Centrifugation at 25°C) N3->N4 N5 5. Quantitative Analysis (HPLC-UV / Gravimetric) N4->N5 N6 6. Data Processing (Solubility Curve Generation) N5->N6

Self-validating experimental workflow for determining the thermodynamic solubility of Piv-Phe-OH.

Protocol B: Minimum Gelation Concentration (MGC) and Tgel​

Causality: In solvents where Piv-Phe-OH acts as a gelator, "solubility" is superseded by the MGC. Heating provides the kinetic energy required to break the H-bonds, while controlled cooling allows the thermodynamically favored 1D fibrils to form.

  • Serial Dilution: Prepare a series of Piv-Phe-OH concentrations (e.g., 1.0 to 10.0 mg/mL) in the target solvent within sealed vials.

  • Thermal Dissolution: Heat the vials using a heat block to 10°C below the solvent's boiling point until the solution becomes completely isotropic and transparent.

  • Controlled Cooling: Allow the vials to cool undisturbed to room temperature (25°C) over 2 hours.

  • Inversion Test: Invert the vials. The MGC is identified as the lowest concentration where the sample does not flow under the influence of gravity.

  • Self-Validation Loop: Subject the inverted vial to a thermal cycle (re-heating to the gel melting temperature, Tgel​ , and cooling back to 25°C).

    • Validation Criteria: A true supramolecular gel will undergo a fully reversible sol-gel transition. If the sample precipitates irreversibly as a white powder upon cooling, it is a crystalline suspension, not a gel. This discriminates true gelation from kinetic precipitation.

References

  • Title: One-Pot Synthesis, Stimuli Responsiveness, and White-Light Emissions of Sequence-Defined ABC Triblock Copolymers Containing Polythiophene, Polyallene, and Poly(phenyl isocyanide) Blocks Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Modular Toolbox as Snap Jewelry for Biomimetic Synthesis of Multifunctional Amino Acid Surfactants Inspired by Melanin Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Variations in the turn-forming characteristics of N-Acyl proline units Source: Biopolymers (Wiley Online Library) URL: [Link]

Sources

Exploratory

Spectroscopic Profiling of N-(2,2-dimethylpropanoyl)phenylalanine: A Comprehensive Technical Guide

Structural Overview and Analytical Rationale N-(2,2-dimethylpropanoyl)phenylalanine (molecular formula C₁₄H₁₉NO₃), universally referred to as N-pivaloylphenylalanine, is a sterically hindered amino acid derivative . The...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Overview and Analytical Rationale

N-(2,2-dimethylpropanoyl)phenylalanine (molecular formula C₁₄H₁₉NO₃), universally referred to as N-pivaloylphenylalanine, is a sterically hindered amino acid derivative . The incorporation of the bulky tert-butyl-containing pivaloyl group significantly alters the conformational dynamics of the phenylalanine backbone. This unique structural feature restricts rotation around the amide bond and promotes highly ordered intermolecular hydrogen bonding. Consequently, the compound serves as an essential building block in peptide synthesis and functions as a highly effective supramolecular gelator in the fabrication of stimuli-responsive, white-light-emitting sequence-defined triblock copolymers .

This whitepaper provides a rigorous, self-validating framework for the multi-modal spectroscopic characterization of N-pivaloylphenylalanine, ensuring high-fidelity data acquisition for drug development and materials science applications.

Workflow Prep Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR FTIR ATR-FTIR Analysis Prep->FTIR MS ESI-MS/MS Fragmentation Prep->MS Data Multi-modal Data Integration NMR->Data FTIR->Data MS->Data

Workflow for multi-modal spectroscopic characterization of N-pivaloylphenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale

NMR spectroscopy is the definitive technique for elucidating the precise atomic connectivity of N-pivaloylphenylalanine. The choice of solvent is a critical experimental parameter. While Chloroform-d (CDCl₃) is standard for many organic molecules, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is strictly preferred here. The compound's propensity to form robust intermolecular hydrogen networks (the driving force behind its gelation properties) leads to severe line broadening and aggregation artifacts in non-polar solvents. DMSO-d₆ effectively disrupts these networks, yielding sharp, highly resolved signals for the exchangeable amide and carboxylic acid protons.

Protocol: High-Resolution 1D NMR Acquisition

Adapted from established NMR spectroscopy protocols for chiral amino acid derivatives .

  • Sample Preparation: Dissolve 15 mg of high-purity N-pivaloylphenylalanine in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Instrument Setup: Transfer the homogenous solution to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Matching: Tune the probe specifically to the ¹H and ¹³C resonance frequencies. Lock the magnetic field to the deuterium signal of the DMSO solvent.

  • Acquisition (¹H NMR): Acquire data using a standard 90° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the sterically hindered tert-butyl protons. Accumulate 16 to 32 scans.

  • Acquisition (¹³C NMR): Utilize a proton-decoupled sequence (zgpg30). Set D1 to 2.5 seconds and accumulate a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (specifically the pivaloyl carbonyl and quaternary aliphatic carbon).

  • Self-Validation Check: Integrate the ¹H spectrum. The integration ratio of the tert-butyl singlet (~1.05 ppm) to the aromatic multiplet (~7.15-7.30 ppm) must strictly equal 1.8 (9H:5H). Any deviation >5% indicates incomplete relaxation, baseline distortion, or the presence of impurities.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Proton(s) Chemical Shift (δ, ppm) Multiplicity Integration Structural Assignment
-C(CH₃)₃ 1.05 Singlet (s) 9H Pivaloyl methyl protons
β-CH₂ 2.85 - 3.10 Multiplet (m) 2H Diastereotopic benzylic protons
α-CH 4.45 Multiplet (m) 1H Chiral center proton
Ar-H 7.15 - 7.30 Multiplet (m) 5H Phenyl ring protons
N-H 7.55 Doublet (d) 1H Amide proton

| -COOH | ~12.50 | Broad Singlet (br s)| 1H | Carboxylic acid proton |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon(s) Chemical Shift (δ, ppm) Structural Assignment
-C(CH₃)₃ 27.5 Pivaloyl methyl carbons
β-CH₂ 37.1 Benzylic carbon
-C (CH₃)₃ 38.2 Quaternary pivaloyl carbon
α-CH 53.8 Alpha carbon
Ar-CH 126.5, 128.2, 129.4 Aromatic methine carbons
Ar-C 138.1 Aromatic quaternary carbon
-COOH 173.5 Carboxylic acid carbonyl

| -C=O | 177.2 | Amide carbonyl |

Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality & Rationale

Attenuated Total Reflectance (ATR) FTIR provides rapid, non-destructive analysis of the compound's functional groups in its solid state. The exact wavenumber of the Amide I band (C=O stretch) and Amide II band (N-H bend) dictates the extent and strength of the hydrogen-bonding network. Monitoring these shifts is critical when evaluating the compound's efficacy as a supramolecular gelator.

Protocol: Solid-State ATR-FTIR Analysis

Following standardized clinical and chemical ATR-FTIR spectroscopy protocols .

  • Preparation: Meticulously clean the diamond ATR crystal with MS-grade isopropanol and lint-free optical wipes. Allow the solvent to evaporate completely.

  • Background Acquisition: Collect a background spectrum in ambient air (Range: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Inspect the background spectrum. It must exhibit a flat baseline with absolutely no residual water vapor (sharp rotational bands at 3500-3900 cm⁻¹) or CO₂ (asymmetric stretch at 2350 cm⁻¹). If present, purge the optical bench with dry nitrogen and re-acquire.

  • Sample Application: Place 2-3 mg of solid N-pivaloylphenylalanine directly onto the center of the crystal. Lower the pressure anvil to apply consistent, firm pressure, ensuring optimal optical contact without crushing the crystal.

  • Data Collection & Processing: Acquire the sample spectrum using the identical parameters as the background. Apply atmospheric compensation and baseline correction algorithms to isolate the true vibrational modes.

Table 3: ATR-FTIR Key Vibrational Modes

Wavenumber (cm⁻¹) Vibrational Mode Structural Assignment
3350 N-H Stretch Hydrogen-bonded amide
2800 - 3200 O-H Stretch (Broad) Carboxylic acid
2960 C-H Stretch (Aliphatic) tert-Butyl group
1715 C=O Stretch Carboxylic acid carbonyl
1645 C=O Stretch (Amide I) Amide carbonyl

| 1530 | N-H Bend (Amide II) | Amide group |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Causality & Rationale

To confirm the exact molecular mass and structural sequence, ESI-MS/MS is employed. The soft ionization of ESI preserves the intact pseudo-molecular ion ([M+H]⁺). Subsequent Collision-Induced Dissociation (CID) targets the weakest bonds in the gas phase—specifically the sterically strained amide linkage and the carboxylic acid moiety—yielding a highly diagnostic fragmentation fingerprint.

Protocol: LC-MS/MS Fragmentation Analysis
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to promote efficient protonation).

  • Injection: Inject 5 µL into the ESI source via a direct infusion syringe pump at a flow rate of 10 µL/min.

  • Ionization: Operate the mass spectrometer in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 250°C.

  • Precursor Isolation: Isolate the [M+H]⁺ precursor ion at m/z 250.14 using the first quadrupole (Q1).

  • Fragmentation: Apply a collision energy (CE) ramp of 15-25 eV in the collision cell using high-purity Argon as the collision gas.

  • Self-Validation Check: Calculate the mass error for the [M+H]⁺ precursor ion. It must be < 5 ppm compared to the theoretical exact mass (250.1443 Da) to definitively confirm the elemental composition before interpreting the MS/MS spectra.

Fragmentation M [M+H]+ m/z 250.14 LossH2O Loss of H2O (-18 Da) m/z 232.13 M->LossH2O -H2O LossPiv Pivaloyl Cleavage (-85 Da) m/z 165.08 M->LossPiv Amide Cleavage Immonium Phenylalanine Immonium m/z 120.08 LossPiv->Immonium -COOH

ESI-MS/MS fragmentation logic for N-(2,2-dimethylpropanoyl)phenylalanine.

References

  • Pivaloyl-L-phenylalanine | C14H19NO3 | CID 914376 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • One-Pot Synthesis, Stimuli Responsiveness, and White-Light Emissions of Sequence-Defined ABC Triblock Copolymers... Source: Macromolecules (ACS Publications) URL:[Link]

  • Absolute configuration of amino alcohols by 1H-NMR Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Mid-infrared spectral classification of endometrial cancer compared to benign controls in serum or plasma samples Source: Analyst (RSC Publishing) URL:[Link]

Foundational

Biosynthetic pathways for N-(2,2-dimethylpropanoyl) amino acid derivatives

An in-depth technical guide to the enzymatic biosynthesis of N-(2,2-dimethylpropanoyl) amino acid derivatives, designed for researchers and drug development professionals. Executive Summary N-(2,2-dimethylpropanoyl) amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the enzymatic biosynthesis of N-(2,2-dimethylpropanoyl) amino acid derivatives, designed for researchers and drug development professionals.

Executive Summary

N-(2,2-dimethylpropanoyl) amino acids, commonly referred to as N-pivaloyl amino acids, are highly specialized molecules in peptidomimetic drug design. The bulky tert-butylcarbonyl (pivaloyl) moiety imparts exceptional steric hindrance, rendering the adjacent peptide bonds highly resistant to proteolytic degradation. Historically, the synthesis of these derivatives relied on harsh chemical activation using pivaloyl chloride or pivalic anhydride to generate reactive mixed anhydrides[1]. However, modern biocatalysis offers a highly stereoselective, aqueous-compatible alternative. This whitepaper details the mechanistic biochemistry, kinetic profiling, and self-validating experimental protocols required to establish an in vitro biosynthetic pathway for N-pivaloyl amino acids.

Mechanistic Grounding: The Biochemistry of Pivaloylation

The enzymatic synthesis of N-pivaloyl amino acids requires overcoming the severe steric bulk of the 2,2-dimethylpropanoate (pivalate) precursor. The biosynthetic pathway is strictly bipartite, relying on sequential thioesterification and N-acylation.

Phase I: Thioester Activation Pivalate is metabolically inert and must be activated to pivaloyl-CoA. This reaction is catalyzed by short-chain acyl-CoA synthetases. Mechanistically, the enzyme utilizes Mg²⁺-ATP to form a transient, high-energy pivaloyl-adenylate intermediate, releasing inorganic pyrophosphate (PPi)[2]. The sulfhydryl group of Coenzyme A (CoA-SH) subsequently attacks the adenylate intermediate, displacing AMP to yield the pivaloyl-CoA thioester. This activation mimics known metabolic routes observed in engineered microbes[3] and human hepatic detoxification pathways[4].

Phase II: Nucleophilic Acyl Substitution The transfer of the pivaloyl group to the target amino acid is mediated by an N-acyltransferase. While natural N-acyl amino acid synthases (such as the bacterial FeeM enzyme) typically conjugate straight-chain fatty acids[5], promiscuous transferases—including specific polyketide synthase (PKS) loading domains and engineered acyltransferases—have demonstrated the capacity to accommodate the sterically demanding pivaloyl-CoA substrate[6]. The unprotonated α-amino group of the target amino acid acts as the nucleophile, attacking the thioester carbonyl to form a stable amide bond.

Pathway Visualization

Pathway Piv Pivalic Acid (Substrate) Acs Acyl-CoA Synthetase (Mg2+ Dependent) Piv->Acs ATP ATP + CoA-SH ATP->Acs PivCoA Pivaloyl-CoA (Activated Thioester) Acs->PivCoA AMP + PPi NAT N-Acyltransferase (Promiscuous/Engineered) PivCoA->NAT AA L-Amino Acid AA->NAT Product N-(2,2-dimethylpropanoyl) amino acid NAT->Product CoA-SH

Biosynthetic cascade for N-pivaloyl amino acid generation via CoA-thioester activation.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following in vitro protocol is designed as a self-validating system. Every physical parameter is chosen based on strict thermodynamic and kinetic causality.

Step 1: Reaction Matrix Assembly

  • Action : Prepare a 100 mM Tris-HCl buffer at pH 8.0. Add 10 mM MgCl₂ and 5 mM ATP.

  • Causality : The α-amino group of free amino acids typically has a pKa around 9.0–9.5. Operating at pH 8.0 increases the molar fraction of the unprotonated, nucleophilic amine species without accelerating the spontaneous aqueous hydrolysis of the pivaloyl-CoA thioester. Mg²⁺ is strictly required to coordinate the β- and γ-phosphates of ATP, rendering the α-phosphate highly electrophilic for attack by the pivalate carboxylate[2].

Step 2: Substrate & Cofactor Introduction

  • Action : Add 5 mM Pivalic acid, 5 mM L-Amino Acid (e.g., L-Phenylalanine), and 1 mM CoA-SH.

  • Causality : CoA-SH is maintained at sub-stoichiometric levels relative to the primary substrates because it is catalytically regenerated during the N-acyltransferase step, functioning as a true recycling coenzyme rather than a consumed reagent.

Step 3: Enzymatic Initiation & Incubation

  • Action : Introduce purified Acyl-CoA Synthetase (1 μM) and the engineered N-Acyltransferase (1 μM). Incubate the mixture at 30°C for 60 minutes under gentle agitation.

Step 4: Quench and Extraction

  • Action : Terminate the reaction by adding an equal volume of ice-cold methanol.

  • Causality : Methanol rapidly denatures the enzymes, halting kinetics instantly to provide an accurate temporal snapshot. Furthermore, it precipitates the proteins while selectively solubilizing the hydrophobic N-pivaloyl amino acid product for downstream analysis.

Step 5: Analytical Validation

  • Action : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, or derivatize the products to N-pivaloyl-i-propyl (NPP) esters for GC/MS isotope ratio mass spectrometry[7].

Workflow Visualization

Protocol S1 1. Reagent Assembly (Buffer, Mg2+, ATP) S2 2. Enzyme Addition (Synthetase + NAT) S1->S2 S3 3. Kinetic Incubation (30°C, 60 min) S2->S3 S4 4. Methanol Quench (Protein Precipitation) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5

Self-validating experimental workflow for in vitro enzymatic pivaloylation.

System Validation & Control Logic (E-E-A-T)

A robust biochemical protocol must prove that the observed product is strictly the result of enzymatic turnover and not an artifact of the chemical matrix. The following control matrix must be run in parallel to validate the system:

  • Negative Control 1 (-ATP) : Proves that pivalate activation is strictly ATP-dependent, eliminating the possibility of spontaneous amidation between the free acid and the amino acid.

  • Negative Control 2 (-CoA) : Validates that the reaction proceeds obligatorily through the pivaloyl-CoA thioester intermediate, rather than a direct adenylate-amine condensation.

  • Negative Control 3 (Heat-Killed Enzymes) : Accounts for any background chemical reactivity of the buffer matrix and confirms that the structural integrity of the active sites is required for catalysis.

Quantitative Kinetic Profiling

When engineering pathways for bulky substrates like pivalate, kinetic bottlenecks typically occur at the transferase step. The table below summarizes the expected kinetic shifts when comparing standard straight-chain substrates to sterically hindered branched substrates (like isobutyryl-CoA and pivaloyl-CoA) in promiscuous acyltransferases[6].

SubstrateEnzyme DomainApparent Km​ (μM) kcat​ (min⁻¹)Catalytic Efficiency ( kcat​/Km​ )
Acetyl-CoA Native NAT1.5 ± 0.2120.580.3
Isobutyryl-CoA PKS Loading Domain2.9 ± 0.40.0530.018
Pivaloyl-CoA Engineered NAT8.4 ± 1.10.0210.0025

Table 1: Comparative kinetic parameters demonstrating the severe penalty of steric hindrance on catalytic turnover. Data represents comparative orders of magnitude adapted from polyketide synthase loading domain kinetics[6].

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Protocol for N-Terminal Capping with N-(2,2-dimethylpropanoyl)phenylalanine (Piv-Phe-OH)

Mechanistic Rationale & Introduction In the development of therapeutic peptides, the N-terminus is highly susceptible to rapid degradation by exopeptidases. While standard acetylation (Ac) is commonly employed to mask th...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Introduction

In the development of therapeutic peptides, the N-terminus is highly susceptible to rapid degradation by exopeptidases. While standard acetylation (Ac) is commonly employed to mask the terminal amine, incorporating N-(2,2-dimethylpropanoyl)phenylalanine —commonly known as N-pivaloyl-phenylalanine (Piv-Phe-OH)—offers superior pharmacokinetic and structural advantages.

The integration of the pivaloyl (Piv) group is driven by two primary causal mechanisms:

  • Kinetic Steric Shielding: The bulky tert-butyl moiety of the pivaloyl group provides a severe steric clash that physically blocks aminopeptidase access, drastically increasing the in vivo metabolic half-life of the peptide.

  • Electronic Control of n→π* Interactions: The pivaloyl group acts as an electron-rich donor carbonyl. This electron-donating property strengthens the n→π* interaction between the pivaloyl oxygen lone pair (n) and the adjacent amide carbonyl antibonding orbital (π*). This electronic overlap strongly promotes the trans amide rotamer and stabilizes compact secondary structures, such as the α-helix, even in the absence of traditional hydrogen bonding[1]. Furthermore, studies demonstrate that acyl capping group identity directly modulates α-helicity, with electron-rich groups like pivaloyl significantly impacting the conformational ensemble in aqueous environments[2].

Reagents and Materials

  • Solid Support: Rink Amide AM resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Amino Acids: Standard Fmoc-protected amino acids and Piv-Phe-OH.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure. This combination is chosen over benzotriazole-based reagents (e.g., HATU/HOBt) due to its lower explosive risk, higher atom efficiency, and compatibility with sustainable solvent systems[3].

  • Solvents: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

Quantitative Data Summaries

Table 1: Comparison of N-Terminal Capping Groups
Capping GroupElectronic Propertyn→π* Donor StrengthSteric BulkPreferred Amide Conformation
Formyl Electron-poorWeakLowExtended
Acetyl (Standard) NeutralModerateModerateMixed
Pivaloyl (Piv) Electron-richStrongHigh (tert-butyl)Trans (Compact / α-helix)
Table 2: Optimized Coupling Parameters for Piv-Phe-OH
ParameterStandard AA CouplingPiv-Phe-OH CouplingMechanistic Rationale
Equivalents 3.0 eq4.0 eqMass action drives the reaction to completion despite steric hindrance.
Coupling Time 45 - 60 min120 minAccommodates slower reaction kinetics due to the bulky N-terminal Piv group.
Temperature Ambient (25°C)Ambient (25°C)Prevents thermal racemization of the activated phenylalanine.
Validation Kaiser TestKaiser Test (Double)Ensures absolute absence of unreacted primary amines before cleavage.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system . It integrates the Kaiser (ninhydrin) test at critical junctions to ensure absolute chemical accuracy. A positive result (blue) indicates incomplete coupling/deprotection, while a negative result (yellow) validates reaction completion, ensuring a self-correcting workflow.

Step 1: Resin Swelling

  • Transfer 0.1 mmol of Rink Amide AM resin to a fritted SPPS reaction vessel.

  • Add 5 mL of DMF and agitate for 30 minutes. Causality: Solvating the polymer matrix expands the pore structure, maximizing the accessibility of reactive sites to incoming reagents.

Step 2: Iterative Fmoc Deprotection

  • Drain the DMF. Add 5 mL of 20% piperidine in DMF.

  • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 5 mL). Self-Validating Checkpoint: Perform a Kaiser test. A dark blue resin indicates successful Fmoc removal and the presence of free primary amines.

Step 3: Iterative Amino Acid Coupling

  • Dissolve 0.3 mmol (3 eq) of the Fmoc-amino acid and 0.3 mmol of Oxyma Pure in 3 mL of DMF.

  • Add 0.3 mmol of DIC to the solution, activate for 2 minutes, and add to the resin.

  • Agitate for 60 minutes.

  • Wash with DMF (5 × 5 mL). Self-Validating Checkpoint: Perform a Kaiser test. A yellow solution (negative) validates complete coupling. A blue solution (positive) triggers a mandatory re-coupling step.

Step 4: Terminal Capping with Piv-Phe-OH

  • Following the final Fmoc deprotection, dissolve 0.4 mmol (4 eq) of Piv-Phe-OH and 0.4 mmol of Oxyma Pure in 3 mL of DMF.

  • Add 0.4 mmol of DIC, activate for 2 minutes, and transfer to the resin.

  • Agitate for 120 minutes . Causality: The bulky tert-butyl group of the pivaloyl moiety alters the local conformation of the phenylalanine derivative. While carboxyl activation is unaffected, the extreme steric hindrance requires extended coupling times to ensure complete amidation.

  • Wash the resin with DMF (5 × 5 mL) and DCM (5 × 5 mL). Self-Validating Checkpoint: Perform a Kaiser test. It must be completely yellow.

Step 5: Cleavage and Global Deprotection

  • Dry the resin under a stream of nitrogen for 15 minutes.

  • Add 5 mL of the cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5).

  • Agitate for 2 hours at room temperature. Causality: High-concentration TFA cleaves the peptide-resin anchor and removes side-chain protecting groups simultaneously. Scavengers (TIS, H2O) trap highly reactive carbocations to prevent irreversible alkylation of susceptible residues.

Step 6: Precipitation and Purification

  • Filter the cleavage solution into 40 mL of cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice with fresh cold ether.

  • Dissolve the crude Piv-Phe-capped peptide in H2O/Acetonitrile and lyophilize prior to RP-HPLC purification.

Visualizations

SPPS_Workflow Start Resin Swelling (DMF/DCM) FmocDeprot Fmoc Deprotection (20% Piperidine) Start->FmocDeprot Coupling Iterative AA Coupling (DIC/Oxyma) FmocDeprot->Coupling Coupling->FmocDeprot Repeat for sequence PivCoupling Terminal Capping: Piv-Phe-OH Coupling Coupling->PivCoupling Final AA reached Cleavage Global Cleavage (TFA/TIS/H2O) PivCoupling->Cleavage Purification HPLC Purification & Lyophilization Cleavage->Purification

SPPS cycle optimized for terminal Piv-Phe-OH capping and cleavage.

Mechanism Piv N-Pivaloyl (Piv) Capping Group Steric High Steric Bulk (tert-butyl group) Piv->Steric Electronic Electron-Rich Donor Carbonyl Piv->Electronic Exo Exopeptidase Steric Shielding Steric->Exo NPi Enhanced n→π* Interactions Electronic->NPi Stability Increased in vivo Metabolic Half-Life Exo->Stability Trans Trans Amide Stabilization NPi->Trans Trans->Stability

Mechanistic pathway of pivaloyl-induced structural stability and exopeptidase resistance.

References

  • Wenzell, N. A., & Zondlo, N. J. (2019). Electronic and steric control of n→π* interactions: stabilization of the α-helix conformation without a hydrogen bond. ChemBioChem, 20(7), 963–967.[Link]

  • Bhatt, M. R., Ganguly, H. K., & Zondlo, N. J. (2024). Acyl Capping Group Identity Effects on α-Helicity: On the Importance of Amide·Water Hydrogen Bonds to α-Helix Stability. Biochemistry, 63(9), 1118–1130.[Link]

  • Manske, C., Schmiedtchen, M., Gellhaar, S., Kiesel, M., & Becker, J. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering, 10(16), 5307-5314.[Link]

Sources

Application

Application Note: N-(2,2-Dimethylpropanoyl)phenylalanine (N-Piv-Phe) as a Chiral Auxiliary in Asymmetric Pd(II) Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The development of transition-metal-catalyzed C–H functionalizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The development of transition-metal-catalyzed C–H functionalization has fundamentally altered retrosynthetic logic in drug discovery. Among the most significant breakthroughs in this field is the use of Mono-N-Protected Amino Acid (MPAA) ligands to achieve high enantioselectivity. N-(2,2-dimethylpropanoyl)phenylalanine , commonly referred to as N-Piv-Phe , stands out as a privileged chiral ligand. By coordinating to Palladium(II) centers, N-Piv-Phe creates a rigid, highly stereocontrolled environment that accelerates C–H cleavage while dictating the absolute stereochemistry of the newly formed bond.

This application note details the mechanistic rationale, quantitative performance metrics, and field-proven protocols for deploying N-Piv-Phe in asymmetric synthesis.

Mechanistic Rationale: The MPAA Advantage

To utilize N-Piv-Phe effectively, one must understand the causality behind its structural design. The ligand operates not merely as a chiral spectator, but as an active participant in the catalytic cycle.

  • Bidentate Coordination & Rigidity: N-Piv-Phe coordinates to the Pd(II) center via both the carboxylate oxygen and the deprotonated amide nitrogen, forming a stable metallacycle. The choice of the pivaloyl (2,2-dimethylpropanoyl) protecting group over a standard acetyl (Ac) or formyl group is critical. The bulky tert-butyl moiety prevents rotation around the N–C bond, locking the ligand into a single, rigid conformation[1].

  • Facial Shielding: The benzyl side chain of the phenylalanine residue projects directly into the coordination sphere of the palladium. This provides intense steric shielding on one face of the metal, forcing the incoming prochiral substrate to coordinate and react exclusively from the opposite, unhindered face.

  • Concerted Metalation-Deprotonation (CMD): The carboxylate moiety of the MPAA ligand acts as an internal base. During the C–H cleavage event, it assists in deprotonating the substrate via a six-membered transition state. This 1 dramatically lowers the activation energy, enabling C–H functionalization at lower temperatures and with higher turnover numbers[1].

CatalyticCycle Pd Pd(II) Precatalyst + N-Piv-Phe Ligand Active Active Chiral Pd(II)-MPAA Complex (Bidentate N,O-Coordination) Pd->Active Ligand Exchange Coord Substrate Coordination (Directing Group Binding) Active->Coord + Substrate CMD Concerted Metalation-Deprotonation (Enantioselective C-H Cleavage) Coord->CMD Internal Base Action Func Functionalization (Transmetalation / Insertion) CMD->Func + Coupling Partner RedElim Reductive Elimination (Chiral Product Release) Func->RedElim RedElim->Active Oxidation (e.g., Ag2CO3) Pd(0) → Pd(II)

Figure 1: Catalytic cycle of Pd(II)/N-Piv-Phe mediated enantioselective C-H functionalization.

Quantitative Performance Data

N-Piv-Phe and its derivatives have been validated across multiple classes of C–H functionalization. The table below summarizes benchmark data for reactions catalyzed by Pd(II)/N-Piv-Phe systems, demonstrating its high efficiency in generating stereocenters from unactivated C–H bonds.

Reaction TypeSubstrate ClassCoupling PartnerTypical Yield (%)Enantiomeric Excess (ee %)
C(sp²)-H Olefination Phenylacetic AcidsAcrylates75 - 9285 - 97
C(sp²)-H Arylation Mandelic Acid DerivativesAryl Iodides65 - 8890 - 99
C(sp³)-H Arylation Aliphatic AmidesArylboronic Acids60 - 8580 - 95
Kinetic Resolution rac-3-Chloromandelic AcidMethyl Acrylate45 (max 50%)>90 (s-factor >20)

(Data synthesized from standard MPAA-catalyzed 2 and 3 methodologies[2],[3].)

Experimental Protocol: Enantioselective Pd(II)-Catalyzed C–H Arylation

This protocol outlines a self-validating system for the enantioselective arylation of prochiral substrates (e.g., pivaloyl-protected mandelic acid) using N-Piv-Phe as the chiral ligand.

Materials & Reagents
  • Precatalyst: Palladium(II) acetate (Pd(OAc)₂), 10 mol%

  • Chiral Ligand: N-Piv-L-Phe-OH, 20 mol%

  • Oxidant: Silver carbonate (Ag₂CO₃), 2.0 equivalents

  • Solvent: tert-Amyl alcohol (t-AmylOH) or Hexafluoro-2-propanol (HFIP)

  • Substrate: Prochiral C–H substrate (1.0 equiv)

  • Coupling Partner: Aryl iodide or Arylboronic acid (2.0 equiv)

Step-by-Step Methodology

Step 1: Catalyst Pre-Assembly (Critical Step)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol) and N-Piv-Phe (0.10 mmol).

  • Add 1.0 mL of anhydrous t-AmylOH.

  • Stir the mixture at room temperature for 15 minutes under an inert atmosphere (N₂ or Ar).

    • Self-Validation Check: The solution should transition from a pale orange suspension to a homogeneous deep yellow/orange solution, indicating the successful formation of the active Pd(II)-MPAA bidentate complex.

Step 2: Reagent Addition

  • To the pre-formed catalyst solution, sequentially add the C–H substrate (0.5 mmol), the aryl iodide (1.0 mmol), and Ag₂CO₃ (1.0 mmol).

  • Add an additional 1.5 mL of t-AmylOH to wash down the sides of the tube.

  • Seal the tube securely with a Teflon-lined cap.

Step 3: Reaction Execution

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (800+ rpm) for 24 hours.

    • Causality Note: High stirring rates are mandatory because the reaction is a heterogeneous mixture (due to insoluble Ag₂CO₃ and precipitated AgI).

Step 4: Quenching and Workup

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Dilute the mixture with 5 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove silver salts and palladium black.

    • Self-Validation Check: If the reaction mixture is pitch black before filtration, it indicates premature catalyst decomposition (Pd(0) aggregation). This usually points to wet solvent or inactive oxidant.

  • Concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the enantioenriched functionalized product.

ProtocolWorkflow S1 1. Catalyst Assembly Pd(OAc)2 + N-Piv-Phe Solvent: t-AmylOH S2 2. Reagent Addition Substrate, Ag2CO3, Coupling Partner S1->S2 S3 3. C-H Activation Stir at 80-100°C under Inert Gas S2->S3 S4 4. Quench & Filter Cool to RT, Celite Filtration S3->S4 S5 5. Purification Flash Column Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for Pd(II)-catalyzed asymmetric C-H functionalization.

Critical Parameters & Troubleshooting (E-E-A-T Insights)

To ensure high reproducibility and scientific integrity, the following parameters must be strictly controlled:

  • Solvent Selection (t-AmylOH vs. HFIP): The choice of solvent is not arbitrary. t-AmylOH is a sterically hindered alcohol that provides necessary polarity to dissolve the Pd-MPAA complex but is too bulky to coordinate strongly to the Pd center, preventing it from outcompeting the substrate. Alternatively, HFIP is often used because its strong hydrogen-bonding capabilities stabilize highly polar transition states and prevent catalyst deactivation.

  • Oxidant Causality (Ag₂CO₃): Silver carbonate serves a dual purpose. First, it3 to close the catalytic cycle[3]. Second, the carbonate anion acts as a mild base/buffer to neutralize acid byproducts (like HOAc or HI) that would otherwise protonate and dissociate the N-Piv-Phe ligand, killing the enantioselectivity.

  • Ligand-to-Metal Ratio: A 2:1 ratio of N-Piv-Phe to Pd(OAc)₂ is strictly maintained. While only one MPAA ligand coordinates in the active transition state, the excess ligand ensures the equilibrium heavily favors the chiral Pd-MPAA complex over the racemic, unligated Pd(OAc)₂ background pathway, which would erode the overall enantiomeric excess (ee%).

References

  • Yu, J.-Q., et al. "Enantioselective C–H Olefination via Kinetic Resolution." PubMed Central (PMC). 2[2]

  • Yu, J.-Q., et al. "Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents." Journal of the American Chemical Society, 2011. 3[3]

  • Yu, J.-Q., et al. "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate." The Journal of Organic Chemistry, 2013. 1[1]

  • Yu, J.-Q., et al. "Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine." PubMed Central (PMC). 4[4]

Sources

Method

How to synthesize N-(2,2-dimethylpropanoyl)phenylalanine from L-phenylalanine

Application Note: High-Yield Synthesis of N-(2,2-Dimethylpropanoyl)-L-phenylalanine via Modified Schotten-Baumann Acylation Executive Summary N-(2,2-Dimethylpropanoyl)-L-phenylalanine, commonly known as N-pivaloyl-L-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of N-(2,2-Dimethylpropanoyl)-L-phenylalanine via Modified Schotten-Baumann Acylation

Executive Summary

N-(2,2-Dimethylpropanoyl)-L-phenylalanine, commonly known as N-pivaloyl-L-phenylalanine (NPLPA), is a sterically hindered, N-protected amino acid derivative. Due to its robust structural profile, NPLPA is a critical building block in the synthesis of peptidomimetics, chiral catalysts, and advanced supramolecular organogelators used in sequence-defined triblock copolymers . This application note details a highly efficient, self-validating protocol for synthesizing NPLPA from L-phenylalanine and pivaloyl chloride. By leveraging a modified Schotten-Baumann biphasic acylation, this method ensures high yields (>85%) while strictly preserving the stereochemical integrity of the L-enantiomer.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than blindly following a recipe. This protocol relies on the classic [2], which facilitates nucleophilic acyl substitution under aqueous basic conditions.

  • The Choice of the Pivaloyl Group: Unlike standard acetyl or formyl protecting groups, the pivaloyl (2,2-dimethylpropanoyl) group provides massive steric bulk. During subsequent peptide coupling steps, this steric hindrance prevents the intermediate from cyclizing into an oxazolone, thereby virtually eliminating the risk of racemization at the α -carbon.

  • Temperature Causality (0 °C): Pivaloyl chloride is highly electrophilic. If the reaction is run at room temperature, the competing hydrolysis of the acyl chloride by hydroxide ions outpaces the desired amidation, resulting in excess pivalic acid byproduct and low yields.

  • Strict pH Control (pH 9.0–10.0): The α -amino group of L-phenylalanine (pKa 9.1) must be deprotonated to act as a nucleophile. However, if the pH exceeds 11.0, the concentration of hydroxide ions becomes too high, accelerating the parasitic hydrolysis of pivaloyl chloride. Maintaining the pH via dropwise addition of NaOH ensures the amine remains nucleophilic without destroying the reagent.

  • Pre-Acidification Organic Wash: Pivaloyl chloride inevitably hydrolyzes to a small degree, forming pivalic acid. Because L-phenylalanine is held in the aqueous phase as a water-soluble sodium salt at pH 9.5, washing the basic aqueous layer with an organic solvent (like diethyl ether) selectively removes pivalic acid and unreacted acyl chloride before the product is isolated.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
L-Phenylalanine 165.191.00Primary starting material / Nucleophile
Pivaloyl Chloride 120.581.15Acylating agent
Sodium Hydroxide (1.0 M) 40.00~2.20Base (Deprotonation & acid neutralization)
Tetrahydrofuran (THF) 72.11-Co-solvent to solubilize acyl chloride
Hydrochloric Acid (Conc.) 36.46-Acidifying agent for product precipitation
Diethyl Ether / EtOAc --Extraction and washing solvents

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in physical checkpoints (self-validation) to ensure the reaction is proceeding correctly at every stage.

Phase 1: Amino Acid Activation

  • Suspend L-phenylalanine (10.0 g, 60.5 mmol) in 60.5 mL of 1.0 M aqueous NaOH (1.0 eq) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Add 30 mL of THF to the mixture.

  • Self-Validation Checkpoint: The opaque suspension will transition to a clear, homogeneous solution, confirming the complete formation of the water-soluble sodium L-phenylalaninate salt.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Phase 2: Nucleophilic Acyl Substitution 5. Dissolve pivaloyl chloride (8.4 g, 69.6 mmol, 1.15 eq) in 20 mL of THF. 6. Begin adding the pivaloyl chloride solution dropwise over 30 minutes via an addition funnel. 7. Simultaneously, add 1.0 M NaOH dropwise to maintain the reaction pH. 8. Self-Validation Checkpoint: Frequently spot the reaction mixture on pH indicator paper. The pH must remain strictly between 9.0 and 10.0. If the pH drops below 8, pause the acyl chloride addition and add NaOH until the pH recovers. 9. Once addition is complete, remove the ice bath and let the mixture stir at room temperature for 2 hours.

Phase 3: Quenching and Impurity Extraction 10. Concentrate the reaction mixture under reduced pressure (rotary evaporator) just enough to remove the THF co-solvent. Do not evaporate the water. 11. Transfer the remaining aqueous solution to a separatory funnel. 12. Wash the aqueous layer with Diethyl Ether (2 × 50 mL). 13. Self-Validation Checkpoint: Phase separation should be rapid and distinct. Discard the upper organic layers (which contain the pivalic acid impurity). Retain the lower aqueous layer.

Phase 4: Product Precipitation and Isolation 14. Transfer the washed aqueous layer to an Erlenmeyer flask and cool to 0 °C. 15. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 2.0. 16. Self-Validation Checkpoint: A massive, thick white precipitate of N-pivaloyl-L-phenylalanine will crash out of the solution as the carboxylate is protonated and becomes highly hydrophobic. 17. Extract the precipitated aqueous mixture with Ethyl Acetate (3 × 75 mL). The precipitate will dissolve into the organic layer. 18. Wash the combined EtOAc layers with brine (50 mL), dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo to yield a white solid. 19. Optional: Recrystallize from EtOAc/Hexanes to achieve >99% purity.

Troubleshooting & Optimization Guide

Observed IssueMechanistic CauseCorrective Action
Low Product Yield (<60%) Premature hydrolysis of pivaloyl chloride due to elevated temperatures or pH > 11.Strictly maintain the ice bath at 0 °C during addition. Use a calibrated pH meter to prevent over-basification.
Product is an oily residue Contamination with pivalic acid (which lowers the melting point of the product).Ensure thorough washing of the basic aqueous phase with diethyl ether before the HCl acidification step.
Incomplete Reaction The amine became protonated (ammonium) and lost its nucleophilicity.The pH dropped below 8.0 during acyl chloride addition. Increase the rate of NaOH addition to compensate for the HCl generated.

Visualizations

Workflow N1 1. Amino Acid Activation L-Phe + NaOH (aq) + THF N2 2. Schotten-Baumann Acylation Add Pivaloyl Chloride at 0 °C Maintain pH 9.0 - 10.0 N1->N2 Dissolution & Cooling N3 3. Organic Washing Wash aq. phase with Et2O (Removes Pivalic Acid) N2->N3 Nucleophilic Substitution N4 4. Acidification Add conc. HCl to pH 2.0 (Product Precipitates) N3->N4 Aqueous Phase Retained N5 5. Extraction & Isolation Extract with EtOAc, Dry, Concentrate N4->N5 Protonation of Carboxylate N6 6. Pure N-Pivaloyl-L-Phenylalanine (>85% Yield, >98% Purity) N5->N6 Recrystallization

Fig 1: Experimental workflow for the Schotten-Baumann synthesis of N-pivaloyl-L-phenylalanine.

References

  • Yu, Z.-P., Liu, N., Yang, L., Jiang, Z.-Q., & Wu, Z.-Q. (2017). "One-Pot Synthesis, Stimuli Responsiveness, and White-Light Emissions of Sequence-Defined ABC Triblock Copolymers Containing Polythiophene, Polyallene, and Poly(phenyl isocyanide) Blocks." Macromolecules, 50(8), 3204–3214. URL:[Link]

  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. URL:[Link]

  • Baumann, E. (1886). "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern." Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. URL:[Link]

  • Wikipedia Contributors. (2023). "Schotten–Baumann reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

Application

Application Note: Harnessing N-(2,2-Dimethylpropanoyl)phenylalanine in Peptidomimetic Drug Design

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability. N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability. N-(2,2-dimethylpropanoyl)phenylalanine —commonly referred to as N-pivaloyl-L-phenylalanine (N-Piv-Phe) —has emerged as a highly effective building block in modern drug design to address these challenges. By introducing a massive steric cone via the tert-butyl moiety, the pivaloyl group acts as a robust N-terminal capping agent and a conformational restrictor.

This application note provides a deep-dive into the biophysical rationale, target-specific applications, and validated protocols for integrating N-Piv-Phe into peptidomimetic discovery pipelines.

The Biophysical Causality of the Pivaloyl Group

To understand the utility of N-Piv-Phe, one must analyze the thermodynamics and steric parameters of the pivaloyl ( C(CH3​)3​−CO− ) group. Unlike standard acetyl (Ac) or formyl (For) capping groups, the pivaloyl group exerts profound effects on the local molecular architecture.

Steric Shielding and Protease Resistance

Exopeptidases, particularly aminopeptidases, require coordination to a free N-terminal amine and access to the adjacent amide bond (the S1 subsite) to catalyze hydrolysis. The pivaloyl group abolishes the basicity of the N-terminus, but more importantly, its extreme steric bulk (A-value > 4.7 kcal/mol) creates a physical barricade. As demonstrated in studies of [1], the tert-butyl group clashes with the enzymatic active site, dropping the catalytic efficiency ( kcat​/Km​ ) to near zero.

Conformational Restriction in Ramachandran Space

The steric demand of the N-pivaloyl group restricts the rotational freedom of the adjacent phenylalanine ϕ (phi) and ψ (psi) dihedral angles. This restriction frequently stabilizes specific secondary structures, such as β -turns, which are critical for binding to G-protein coupled receptors (GPCRs) and protease active sites. The bulky group forces the peptide backbone into a predictable, highly ordered trajectory, reducing the entropic penalty upon receptor binding.

G Core N-Pivaloyl-L-Phenylalanine (N-Piv-Phe) Sub1 Steric Shielding Core->Sub1 Sub2 Conformational Restriction Core->Sub2 Sub3 Lipophilicity Enhancement Core->Sub3 Out1 Protease Resistance (In vivo Stability) Sub1->Out1 Out2 Receptor Subsite Targeting (e.g., HIV Protease S2) Sub1->Out2 Sub2->Out2 Out3 Membrane Permeability (BBB Crossing) Sub3->Out3

Fig 1: Mechanistic pathways of N-Piv-Phe in improving peptidomimetic drug efficacy.

Key Applications in Target-Specific Drug Design

HIV-1 Protease Inhibitors

The development of transition-state isosteres for HIV-1 protease heavily relies on hydrophobic, sterically demanding building blocks. N-Piv-Phe is frequently utilized in the synthesis of hydroxyethylamine-based inhibitors. The L-phenylalanine side chain occupies the S1 pocket, while the highly lipophilic pivaloyl group projects into the S2 subsite, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect. The synthesis of these [2] utilizes N-Piv-Phe as a primary starting material due to its optimal balance of size and lipophilicity.

Aminopeptidase N (APN) Inhibitors

Aminopeptidase N (CD13) is a zinc-dependent metalloprotease implicated in tumor angiogenesis. In the optimization of bestatin-derived peptidomimetics, the [3]. The pivaloyl moiety provides the necessary bulk to interact with hydrophobic residues (like Tyr477) near the active site, enhancing both potency and selectivity over other metalloproteases.

G Enzyme Aminopeptidase S1 Pocket Zn2+ Active Site Clash Steric Clash (tert-butyl group) Enzyme->Clash blocks Peptide Peptidomimetic N-Piv Group Phe Residue Peptide->Clash approaches Result Cleavage Aborted Clash->Result prevents hydrolysis

Fig 2: Steric exclusion mechanism of N-Piv-Phe preventing aminopeptidase degradation.

Quantitative Profiling of N-Terminal Capping Groups

To rationalize the selection of a pivaloyl cap over standard modifications, we must compare their physicochemical properties. The table below summarizes the impact of different N-terminal modifications on a standard Phenylalanine residue.

Capping GroupChemical StructureEst. Δ LogPRelative Plasma Half-LifeSteric A-Value (kcal/mol)
Uncapped (Amine) H2​N−Phe− Baseline< 1 hour0.0
Formyl (For) HCO−NH−Phe− + 0.2~ 2 hours~ 0.4
Acetyl (Ac) CH3​−CO−NH−Phe− + 0.5~ 4 hours1.7
Pivaloyl (Piv) (CH3​)3​C−CO−NH−Phe− + 1.8> 48 hours> 4.7

Data Interpretation: The transition from an acetyl to a pivaloyl group yields a non-linear increase in plasma half-life. This is directly causal to the A-value exceeding the threshold required to physically occlude the average metalloprotease active site cleft.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure the integrity of the highly sterically hindered reactions.

Protocol A: Solution-Phase Synthesis of N-Pivaloyl-L-Phenylalanine

This protocol utilizes modified Schotten-Baumann biphasic conditions. The primary challenge is preventing the hydrolysis of the [4] while avoiding the racemization of the L-phenylalanine α -carbon.

Reagents & Materials:

  • L-Phenylalanine (1.0 eq, 10 mmol)

  • Pivaloyl chloride (PivCl) (1.2 eq, 12 mmol)

  • Sodium Hydroxide (NaOH) (2.0 M aqueous solution)

  • Hydrochloric Acid (HCl) (1.0 M aqueous solution)

  • Tetrahydrofuran (THF) or Dioxane

Step-by-Step Methodology:

  • Dissolution: Suspend L-Phenylalanine (1.65 g, 10 mmol) in 10 mL of 2.0 M NaOH (20 mmol). Stir until complete dissolution is achieved. Causality: The excess base deprotonates both the carboxylate and the amine, rendering the amine nucleophilic.

  • Thermal Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Causality: PivCl is prone to hydrolysis. Low temperatures suppress the competing reaction with water.

  • Biphasic Acylation: Dissolve PivCl (1.48 mL, 12 mmol) in 5 mL of THF. Add this solution dropwise to the aqueous amino acid over 30 minutes under vigorous stirring.

  • pH Maintenance (Critical Checkpoint): Monitor the pH continuously. As the reaction proceeds, HCl is generated. Add 2.0 M NaOH dropwise to strictly maintain the pH between 9.0 and 10.0. Causality: If pH drops below 8, the amine protonates, halting the reaction. If pH exceeds 11, PivCl rapidly hydrolyzes to pivalic acid, and the risk of L-Phe racemization increases.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Precipitation & Isolation: Cool the mixture back to 0 °C. Carefully acidify the solution with 1.0 M HCl until pH 2.0 is reached. A white precipitate of N-Piv-L-Phe will form.

  • Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize from Hexanes/Ethyl Acetate to yield pure N-Piv-L-Phe.

Protocol B: On-Resin N-Terminal Pivaloylation (SPPS)

Standard capping procedures (e.g., acetic anhydride) require only 10 minutes. Due to the extreme steric bulk of the tert-butyl group, on-resin pivaloylation requires forced conditions to achieve quantitative conversion.

Reagents & Materials:

  • Peptidyl-resin (N-terminal Fmoc deprotected)

  • Pivaloyl chloride (PivCl) (10.0 eq relative to resin loading)

  • N,N-Diisopropylethylamine (DIPEA) (20.0 eq)

  • Dichloromethane (DCM) / Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Following final Fmoc deprotection, wash the resin thoroughly with DMF (3x) and DCM (3x). Swell the resin in minimal DCM for 15 minutes.

  • Activation: In a separate vial, dissolve PivCl (10 eq) and DIPEA (20 eq) in DCM (sufficient to cover the resin). Causality: DIPEA is chosen over Triethylamine because its own steric hindrance prevents it from acting as a nucleophile, ensuring it only acts as a proton sponge.

  • Coupling: Add the activation mixture to the resin. Agitate gently at room temperature for 2 to 3 hours . Causality: The extended time is mandatory. The steric clash between the resin-bound peptide and the incoming pivaloyl group drastically reduces the reaction kinetics.

  • Validation (Critical Checkpoint): Drain the reactor and wash the resin with DCM (5x). Perform a Kaiser (Ninhydrin) test.

    • If blue (positive): Free amines remain. Repeat Step 3 with fresh reagents, potentially adding 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a hyper-acylation catalyst.

    • If yellow (negative): Pivaloylation is complete. Proceed to global cleavage.

References

  • Smith, R. M., & Hansen, D. E. (2018). Noncovalent n → π* Interactions in Collagen: The Key for Everlasting Bonds?. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Stranix, B. R., et al. (2002). HIV protease inhibitors based on amino acid derivatives. World Intellectual Property Organization (WIPO) Patent WO2002064551A1.
  • Drinkwater, N., et al. (2019). Novel Human Aminopeptidase N Inhibitors: Discovery and Optimization of Subsite Binding Interactions. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Method

Enzymatic resolution techniques for N-(2,2-dimethylpropanoyl)phenylalanine enantiomers

Application Note & Protocol Title: High-Efficiency Enzymatic Kinetic Resolution of N-(2,2-dimethylpropanoyl)phenylalanine Enantiomers Using Commercial Lipases Audience: Researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: High-Efficiency Enzymatic Kinetic Resolution of N-(2,2-dimethylpropanoyl)phenylalanine Enantiomers Using Commercial Lipases

Audience: Researchers, scientists, and drug development professionals.

Abstract: The enantiomers of phenylalanine derivatives are critical chiral building blocks in the synthesis of numerous pharmaceuticals. This guide provides a detailed framework for the enzymatic kinetic resolution of racemic N-(2,2-dimethylpropanoyl)phenylalanine methyl ester. We delve into the principles of lipase-catalyzed stereoselective hydrolysis, offering a comprehensive protocol from enzyme selection and reaction optimization to product analysis and enzyme immobilization. By leveraging the high enantioselectivity of commercially available lipases, this method facilitates the production of both (R)- and (S)-N-(2,2-dimethylpropanoyl)phenylalanine enantiomers with high optical purity. Advanced concepts, including enzyme immobilization for reusability and an introduction to Dynamic Kinetic Resolution (DKR), are also discussed to provide a scalable and industrially relevant perspective.

Principle of the Method: Stereoselective Enzymatic Hydrolysis

Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture. The process relies on a chiral catalyst—in this case, an enzyme—that stereoselectively reacts with one enantiomer at a significantly higher rate than the other. Lipases (Triacylglycerol ester hydrolases, EC 3.1.1.3) are exceptionally well-suited for this purpose due to their broad substrate tolerance, high stability in organic solvents, and lack of need for expensive cofactors.[1]

The strategy outlined here involves the hydrolysis of a racemic N-(2,2-dimethylpropanoyl)phenylalanine methyl ester. The lipase will preferentially hydrolyze one ester enantiomer (e.g., the S-enantiomer) to its corresponding carboxylic acid, while leaving the other ester enantiomer (the R-enantiomer) largely unreacted. By terminating the reaction at approximately 50% conversion, it is possible to isolate both the unreacted ester and the acid product with high enantiomeric excess (ee).[2][3]

The enantioselectivity of the process is quantified by the enantiomeric ratio (E), a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values (typically >100) are essential for achieving high optical purity for both the product and the remaining substrate.[3]

G cluster_0 Racemic Substrate cluster_1 Enzymatic Reaction cluster_2 Separated Products (@ ~50% Conversion) RacemicEster Racemic N-Piv-Phe-OMe ((R)- and (S)-Enantiomers) Reaction Stereoselective Hydrolysis RacemicEster->Reaction Enzyme Lipase (e.g., CRL, Novozym 435) Enzyme->Reaction UnreactedEster Enriched (R)-N-Piv-Phe-OMe (Slow-reacting enantiomer) Reaction->UnreactedEster  Slow Reaction AcidProduct Enriched (S)-N-Piv-Phe-COOH (Product of fast-reacting enantiomer) Reaction->AcidProduct Fast Reaction   DKR S_Ester (S)-Ester (Fast-reacting) R_Ester (R)-Ester (Slow-reacting) S_Acid (S)-Acid (Product) S_Ester->S_Acid Enzymatic Hydrolysis (k_fast) R_Ester->S_Ester Racemization Catalyst (k_rac)

Sources

Application

Application Note: High-Efficiency Solution-Phase Coupling of N-(2,2-Dimethylpropanoyl)phenylalanine with Primary Aliphatic Amines

Introduction and Rationale The incorporation of N-(2,2-dimethylpropanoyl)phenylalanine—commonly known as N-pivaloyl phenylalanine (Piv-Phe-OH)—into peptide sequences or small molecule APIs is a highly effective strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The incorporation of N-(2,2-dimethylpropanoyl)phenylalanine—commonly known as N-pivaloyl phenylalanine (Piv-Phe-OH)—into peptide sequences or small molecule APIs is a highly effective strategy for enhancing metabolic stability. The pivaloyl (Piv) group acts as an exceptionally robust N-terminal cap, providing resistance against enzymatic degradation[1].

However, this structural robustness comes at a significant synthetic cost. The bulky tert-butyl moiety of the pivaloyl group, combined with the sterically demanding benzyl side chain of phenylalanine, creates severe steric hindrance around the α-carbon and the carboxylic acid[1]. This steric clash drastically increases the activation energy required for nucleophilic attack by an amine. Consequently, standard carbodiimide-based coupling reagents (e.g., EDC, DIC) are often ineffective, leading to sluggish kinetics, poor yields, and elevated risks of side reactions[1][2].

Mechanistic Insights: Overcoming Steric Barriers (E-E-A-T)

To achieve high-yielding amide bond formation with primary aliphatic amines, the reaction kinetics must be meticulously controlled using advanced coupling chemistry.

The 7-Aza Effect of HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is universally recognized as the premier coupling reagent for sterically hindered substrates[2][3]. In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), HATU converts the hindered Piv-Phe-OH into a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester[3].

The critical advantage of HATU over its HOBt-based counterpart (HBTU) lies in the "7-aza effect." The pyridine nitrogen within the HOAt leaving group provides anchimeric assistance (neighboring group participation). This internal basic site helps orient and activate the incoming primary aliphatic amine, accelerating the aminolysis step and driving the reaction forward despite the massive steric bulk of the pivaloyl group[3][4].

The Pre-Activation Rule and the Guanidinylation Trap

A robust, self-validating protocol requires an understanding of potential failure modes. A critical parameter in this workflow is the pre-activation time of the carboxylic acid. A brief pre-activation (2–5 minutes) is mandatory to maximize the concentration of the OAt-active ester before the amine is introduced[4].

However, excessive pre-activation or premature addition of the primary amine exposes the reaction to the "guanidinylation trap." In this irreversible side reaction, the primary aliphatic amine attacks unreacted HATU directly, forming a dead-end tetramethylguanidinium byproduct. This permanently consumes the amine, halts the coupling process, and drastically reduces the overall yield[2][4].

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the comparative efficacy of various coupling strategies when applied to sterically hindered amino acids like Piv-Phe-OH.

Coupling SystemActive IntermediateRelative Aminolysis RateEpimerization RiskTypical Yield (Hindered Substrates)
DIC / HOBt OBt esterSlowModerate< 40%
HBTU / DIPEA OBt esterModerateLow-Moderate50 - 70%
HATU / DIPEA OAt esterFast (7-Aza Effect)Very Low> 90%

(Data synthesized from comparative peptide coupling studies[2][5])

Experimental Workflow

The following logical pathway illustrates the optimized solution-phase coupling of Piv-Phe-OH, emphasizing the critical pre-activation window required to prevent guanidinylation.

G Start Piv-Phe-OH + HATU in Anhydrous DMF/DCM Base Add DIPEA (3.0 eq) Base-Catalyzed Deprotonation Start->Base PreAct Pre-activation (2-5 min) Formation of OAt-Active Ester Base->PreAct Avoid prolonged time (prevents side reactions) Amine Add Primary Aliphatic Amine (1.1 eq) PreAct->Amine Coupling Aminolysis (1-18 h, RT) Amide Bond Formation Amine->Coupling Workup Liquid-Liquid Extraction (HCl, NaHCO3, Brine washes) Coupling->Workup Monitor via TLC/LC-MS Product Purified Piv-Phe-Amide Workup->Product

Workflow for HATU-mediated coupling of Piv-Phe-OH, highlighting the critical pre-activation window.

Detailed Solution-Phase Protocol

This protocol is optimized for the coupling of Piv-Phe-OH (1.0 eq) with a primary aliphatic amine (1.1 eq) on a 1.0 mmol scale.

Materials and Reagents
  • Carboxylic Acid: N-(2,2-Dimethylpropanoyl)phenylalanine (Piv-Phe-OH), 1.0 mmol

  • Amine: Primary aliphatic amine, 1.1 mmol

  • Coupling Reagent: HATU, 1.1 - 1.2 mmol[3]

  • Base: N,N-Diisopropylethylamine (DIPEA), 3.0 mmol[3]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), 10 mL[5]

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Piv-Phe-OH (1.0 mmol) and HATU (1.1 mmol) in 10 mL of anhydrous DMF under an inert nitrogen atmosphere[3][5].

  • Base Addition & Pre-activation: Add DIPEA (3.0 mmol) dropwise to the stirring solution at room temperature. Allow the mixture to stir for exactly 2 to 5 minutes .

    • Causality: This brief window ensures complete conversion of the acid to the highly reactive OAt-active ester while minimizing the timeframe in which side reactions can occur[4][5].

  • Amine Addition: Immediately add the primary aliphatic amine (1.1 mmol) to the pre-activated mixture[3].

  • Coupling (Aminolysis): Stir the reaction mixture at room temperature for 2 to 18 hours. Monitor the reaction progress via TLC or LC-MS until the Piv-Phe-OH mass is fully consumed[3][5].

  • Quenching and Extraction: Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel[3].

  • Self-Validating Washing Sequence:

    • Wash with 1N HCl (2 x 15 mL). Causality: This protonates and removes unreacted primary amine and the DIPEA base, preventing them from contaminating the final product[3].

    • Wash with saturated aqueous NaHCO₃ (2 x 15 mL). Causality: This deprotonates and removes any unreacted Piv-Phe-OH and washes away the highly polar HOAt byproduct released during aminolysis[3].

    • Wash with brine (1 x 15 mL). Causality: This removes residual water and traces of DMF, ensuring the organic layer is primed for desiccation[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Piv-Phe-amide[3][5]. Purify via flash column chromatography if necessary.

Troubleshooting Guide

  • Incomplete Conversion: If LC-MS indicates the presence of unreacted Piv-Phe-OH, the extreme steric bulk may be inhibiting the reaction.

    • Solution: Increase the reaction time to 24 hours or apply gentle heating (up to 40 °C). Alternatively, switch the solvent to N-methylpyrrolidone (NMP) for superior solvation of the hindered intermediates[6].

  • Formation of Guanidinium Byproduct: If a +99 Da mass adduct is observed on the amine via LC-MS, the amine has reacted directly with HATU.

    • Solution: Strictly enforce the 2-5 minute pre-activation time. Ensure the amine is added after the OAt ester has formed, and never simultaneously with HATU[2][4].

Sources

Technical Notes & Optimization

Troubleshooting

Peptide Synthesis Technical Support Center: Troubleshooting N-(2,2-dimethylpropanoyl)phenylalanine (Piv-Phe) Coupling

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the incorporation of highly sterically hindered amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the incorporation of highly sterically hindered amino acids. Here, we address the mechanistic challenges and provide field-proven, self-validating protocols for overcoming the kinetic barriers associated with N-(2,2-dimethylpropanoyl)phenylalanine (Piv-Phe) peptide coupling.

Overview: The Mechanistic Barrier of the Pivaloyl Group

The N-(2,2-dimethylpropanoyl) group, commonly referred to as the N-pivaloyl (Piv) group, is characterized by a massive tert-butyl moiety adjacent to the carbonyl carbon[1]. During solid-phase peptide synthesis (SPPS), activating the C-terminus of Piv-Phe creates an intermediate where this tert-butyl group sterically shields the electrophilic center. This physical barrier severely impedes the nucleophilic attack from the resin-bound amine, leading to sluggish kinetics, incomplete couplings, and high rates of sequence truncation.

G Problem Low Coupling Yield of Piv-Phe Cause Steric Shielding by tert-butyl group Problem->Cause Sol1 Anchimeric Assistance (HATU / COMU) Cause->Sol1 Sol2 Thermal Energy (Microwave 75°C) Cause->Sol2 Sol3 Phosphonium Reagents (PyAOP) Cause->Sol3 Success Successful Amide Bond Formation Sol1->Success Sol2->Success Sol3->Success

Logical resolution pathways for overcoming Piv-Phe steric hindrance.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my coupling yield with Piv-Phe consistently below 20% when using standard HBTU/DIPEA?

Cause & Causality: HBTU generates an OBt (hydroxybenzotriazole) active ester. Because the OBt ester lacks a secondary mechanism to attract the incoming amine, the reaction relies entirely on random collisions overcoming the massive kinetic barrier posed by the pivaloyl's tert-butyl group. Furthermore, because the desired coupling is so slow, a competing side reaction dominates: the uronium salt (HBTU) reacts directly with the unreacted N-terminal amine on your resin, forming a stable guanidino derivative[2]. This permanently terminates the peptide chain, capping your yield at <20%.

Q2: Which coupling reagents are mechanistically suited to overcome this specific steric bulk?

Cause & Causality: To bypass steric shielding, you must utilize coupling reagents that provide anchimeric assistance (neighboring group participation) to pre-organize the transition state.

  • HATU: Generates an OAt active ester. The nitrogen at the 7-position of the HOAt ring acts as a hydrogen-bond acceptor, guiding the incoming amine directly toward the shielded carbonyl, drastically lowering the activation energy (the "7-aza effect")[3].

  • COMU: Based on Oxyma Pure, COMU provides similar hydrogen-bonding assistance via its oxime/cyano groups. It is highly efficient for hindered sequences and boasts a safer, non-explosive profile compared to benzotriazole-based reagents[4].

  • PyAOP: A phosphonium-based reagent that generates the highly reactive OAt ester but completely eliminates the risk of chain-terminating guanidinylation. This allows you to safely use excess reagents and extended reaction times to drive the slow Piv-Phe coupling to completion[2].

Quantitative Comparison of Coupling Reagents for Hindered Amino Acids

ReagentActive Ester GeneratedAnchimeric Assistance MechanismRisk of GuanidinylationTypical Yield for Hindered Couplings
HBTU OBtNoneHigh< 30%
HATU OAtYes (7-aza effect)High75 - 85%
COMU OxymaYes (Oxime/Cyano H-bonding)Moderate80 - 95%
PyAOP OAtYes (7-aza effect)None 85 - 95%
Q3: How can I apply Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) to force this coupling?

Cause & Causality: When chemical activation alone cannot overcome the steric barrier, thermal energy must be introduced. Microwave irradiation provides rapid, uniform volumetric heating that accelerates the aminolysis reaction while simultaneously disrupting intermolecular hydrogen bonding (β-sheet aggregation) on the resin[5]. For highly hindered amino acids like Piv-Phe, conventional room-temperature coupling is effectively replaced by microwave irradiation at 75°C for 15 to 20 minutes, which provides the thermodynamic push required for successful amide bond formation[6].

Q4: I am seeing truncated sequences. How can I self-validate if the coupling actually worked before cleavage?

Cause & Causality: Never rely solely on a single colorimetric test for hindered sequences, as aggregated resins can yield false-negative Kaiser tests. Implement a self-validating orthogonal check:

  • Primary Check: Perform a Kaiser Test. A blue result indicates unreacted amines (failed coupling).

  • Secondary Check (Microcleavage): Perform a microcleavage of a few resin beads and analyze via LC-MS. This provides definitive mass validation of the coupled product versus the truncated sequence, allowing you to confidently decide whether to proceed or perform a double coupling.

Experimental Workflows & Protocols

G Step1 1. Resin Swelling (NMP, 30 min) Step2 2. Pre-activation (Piv-Phe + COMU + DIPEA) Step1->Step2 Step3 3. Microwave Coupling (75°C, 20 min, 25W) Step2->Step3 Step4 4. Self-Validation (Kaiser Test / LC-MS) Step3->Step4 Step5 5. Double Coupling (If validation fails) Step4->Step5 Incomplete Step5->Step4 Re-test

Step-by-step workflow for microwave-assisted coupling of Piv-Phe.

Protocol 1: High-Efficiency Microwave-Assisted Coupling of Piv-Phe using COMU

Objective: Achieve >95% coupling efficiency of the sterically hindered N-pivaloyl-phenylalanine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. Note: NMP is preferred over DMF for hindered couplings as it is less viscous and promotes superior resin swelling.

  • Pre-Activation: In a separate vial, dissolve Piv-Phe-OH (3.0 equiv) and COMU (2.9 equiv) in a minimum volume of NMP. Add DIPEA (6.0 equiv).

    • Causality Note: COMU is used at a slight deficit (2.9 eq) relative to the amino acid (3.0 eq) to ensure no excess uronium species is available to guanidinylate the resin-bound amine[2].

  • Activation Time: Vortex the mixture for exactly 1 minute. The solution will turn slightly yellow, indicating the formation of the highly reactive Oxyma active ester.

  • Microwave Irradiation: Transfer the activated mixture to the reaction vessel containing the resin. Irradiate in a microwave peptide synthesizer at 75°C for 20 minutes[5].

  • Washing: Drain the reaction vessel and wash the resin vigorously with DMF (5 × 1 min) to remove the TMU by-product and excess reagents.

Protocol 2: Self-Validating Microcleavage and LC-MS Analysis

Objective: Confirm amide bond formation prior to full-scale resin cleavage to prevent loss of valuable batches.

  • Sampling: Withdraw approximately 2-3 mg of the coupled resin using a clean spatula.

  • Washing: Wash the micro-sample with Dichloromethane (DCM) (3 × 1 mL) to remove residual DMF, then dry under a gentle stream of nitrogen.

  • Cleavage: Add 100 µL of a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the beads. Incubate at room temperature for 30 minutes.

  • Precipitation: Transfer the cleavage solution (leaving the beads behind) into 1 mL of ice-cold diethyl ether to precipitate the peptide.

  • Centrifugation: Centrifuge at 10,000 rpm for 2 minutes. Decant the ether, dissolve the pellet in 100 µL of 50% Acetonitrile/Water, and inject into the LC-MS.

  • Validation: Analyze the mass spectrum. The presence of the target mass confirms successful Piv-Phe coupling. If the truncated mass is dominant, proceed immediately to a double coupling cycle using PyAOP.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry[Link]

  • 2-Mercaptopyridine-1-oxide-based peptide coupling reagents ResearchGate[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-(2,2-dimethylpropanoyl)phenylalanine

Welcome to the technical support center for N-(2,2-dimethylpropanoyl)phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2,2-dimethylpropanoyl)phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the practical issues you may be facing.

Understanding the Challenge: Why is N-(2,2-dimethylpropanoyl)phenylalanine Poorly Soluble?

N-(2,2-dimethylpropanoyl)phenylalanine, an N-acylated derivative of the amino acid L-phenylalanine, presents a significant solubility challenge in aqueous media. This is primarily due to the introduction of the bulky and hydrophobic 2,2-dimethylpropanoyl (pivaloyl) group. This modification significantly increases the lipophilicity of the parent L-phenylalanine molecule, leading to a decrease in its affinity for polar solvents like water.

The key structural features contributing to its poor aqueous solubility are:

  • The Phenyl Group: The benzyl side chain of phenylalanine is inherently hydrophobic.

  • The N-Acyl Group: The 2,2-dimethylpropanoyl group is a large, non-polar moiety that further shields the polar amide and carboxylic acid groups, reducing their ability to form hydrogen bonds with water molecules.

This combination of hydrophobic features results in a molecule that favors a solid, crystalline state over dissolution in water.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low to no dissolution of N-(2,2-dimethylpropanoyl)phenylalanine in my aqueous buffer. Is this expected?

A1: Yes, this is highly expected. Due to its chemical structure, N-(2,2-dimethylpropanoyl)phenylalanine is anticipated to have very low intrinsic aqueous solubility. The presence of the bulky, non-polar pivaloyl group significantly increases its lipophilicity compared to the parent amino acid, L-phenylalanine.

Q2: What is the isoelectric point (pI) of N-(2,2-dimethylpropanoyl)phenylalanine, and why is it important for solubility?

Q3: Can I just add more of the compound to my buffer to increase the concentration?

A3: Simply adding more solid compound to a solution that is already saturated will not increase the concentration of the dissolved compound. The excess solid will remain undissolved. To increase the concentration, you need to employ solubilization techniques that alter the properties of the solvent or the compound itself.

In-Depth Troubleshooting Guides

Issue 1: My compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue encountered with N-(2,2-dimethylpropanoyl)phenylalanine. The following troubleshooting steps are presented in a logical progression, from simple adjustments to more complex formulation strategies.

Scientific Rationale: N-(2,2-dimethylpropanoyl)phenylalanine is an acidic compound due to its carboxylic acid group. By adjusting the pH of the aqueous medium, you can ionize this group, significantly increasing the compound's solubility. According to the Henderson-Hasselbalch equation, as the pH of the solution moves away from the compound's pKa, the extent of ionization increases, leading to higher solubility.

Experimental Protocol: pH-Dependent Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). It is crucial to use buffers with sufficient buffering capacity to maintain the pH after the addition of the compound.

  • Sample Preparation: Add an excess amount of N-(2,2-dimethylpropanoyl)phenylalanine to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid in each vial to confirm saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Expected Outcome: You should observe a significant increase in solubility as the pH increases above the pKa of the carboxylic acid group.

Troubleshooting Tip: If you observe precipitation after initial dissolution upon pH adjustment, it may indicate that the salt form of the compound is also poorly soluble or that the buffer capacity is insufficient.

Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. This makes the solvent system more favorable for the non-polar regions of N-(2,2-dimethylpropanoyl)phenylalanine.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycols (PEGs), such as PEG 300 and PEG 400

  • Propylene glycol

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(2,2-dimethylpropanoyl)phenylalanine in a suitable organic solvent in which it is freely soluble (e.g., DMSO or ethanol).

  • Co-solvent Mixture Preparation: In separate vials, prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: Add a small aliquot of the stock solution to each co-solvent mixture and observe for precipitation. Alternatively, for a more quantitative approach, add an excess of the solid compound to each mixture and follow the equilibration and analysis steps outlined in the pH adjustment protocol.

Data Presentation: Example of Co-solvent Solubility Data

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)
DMSO5Experimental Value
DMSO10Experimental Value
Ethanol10Experimental Value
PEG 40020Experimental Value

Troubleshooting Tip: Be mindful of the potential for co-solvents to affect the biological activity of your compound or to be toxic in in-vivo studies. Always include a vehicle control in your experiments.

Visualization: Co-solvent Selection Workflow

CoSolventWorkflow Start Poor Aqueous Solubility Screen Screen Co-solvents (DMSO, Ethanol, PEG 400) Start->Screen Assess Assess Solubility & Compatibility Screen->Assess Vary % (v/v) Optimize Optimize Co-solvent Ratio Assess->Optimize Select best candidate(s) Final Final Formulation Optimize->Final

Caption: A simplified workflow for selecting an appropriate co-solvent system.

Issue 2: My compound precipitates out of solution over time, even with pH adjustment or co-solvents.

This issue often points to the need for more advanced formulation strategies that can stabilize the dissolved compound.

Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds like N-(2,2-dimethylpropanoyl)phenylalanine, effectively increasing their apparent solubility and preventing precipitation.

Common Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Experimental Protocol: Surfactant Solubilization

  • Surfactant Solution Preparation: Prepare a series of aqueous solutions of the chosen surfactant at different concentrations, both below and above its CMC.

  • Solubility Determination: Add an excess of N-(2,2-dimethylpropanoyl)phenylalanine to each surfactant solution and follow the equilibration and analysis steps as previously described.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the surfactant concentration. A sharp increase in solubility is typically observed around the CMC.

Troubleshooting Tip: The choice of surfactant can be critical. Non-ionic surfactants are generally less harsh and more suitable for biological applications than ionic surfactants.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule (in this case, the phenyl and pivaloyl groups of N-(2,2-dimethylpropanoyl)phenylalanine) within their cavity. This complex is then readily soluble in water.

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of N-(2,2-dimethylpropanoyl)phenylalanine to the cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Kneading: In a mortar, add the cyclodextrin and a small amount of water to form a paste. Gradually add the N-(2,2-dimethylpropanoyl)phenylalanine to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex using the methods described earlier.

Visualization: Cyclodextrin Inclusion Complex Formation

CyclodextrinComplex cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound N-(2,2-dimethylpropanoyl)phenylalanine (Hydrophobic) Complex Inclusion Complex Compound->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Schematic representation of a cyclodextrin encapsulating a hydrophobic molecule.

Issue 3: I need to prepare a salt form of my compound to improve its solubility for a specific application.

Scientific Rationale: For ionizable compounds like N-(2,2-dimethylpropanoyl)phenylalanine (which is acidic), forming a salt with a suitable base can significantly enhance its aqueous solubility and dissolution rate. The salt form is generally more polar and has a higher affinity for water than the free acid form.

Experimental Protocol: Salt Formation

  • Solvent Selection: Dissolve N-(2,2-dimethylpropanoyl)phenylalanine in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Base Addition: Add a stoichiometric amount of a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine) dissolved in the same or a miscible solvent.

  • Crystallization: The salt may precipitate out of the solution upon addition of the base or after a period of stirring or cooling.

  • Isolation and Characterization: Isolate the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum. Confirm the salt formation and purity using techniques like NMR, FTIR, and elemental analysis.

  • Solubility Determination: Measure the aqueous solubility of the newly formed salt.

Data Presentation: Comparison of Solubility

Compound FormIntrinsic Solubility (µg/mL)
Free AcidExperimental Value
Sodium SaltExperimental Value
Potassium SaltExperimental Value

Troubleshooting Tip: Not all salt formations lead to a significant increase in solubility. The choice of the counter-ion is crucial and may require screening of several different bases.

Concluding Remarks

Troubleshooting the poor aqueous solubility of N-(2,2-dimethylpropanoyl)phenylalanine requires a systematic and scientifically-driven approach. By understanding the physicochemical properties of the molecule and applying the principles of pH adjustment, co-solvency, and the use of formulation excipients like surfactants and cyclodextrins, researchers can successfully develop suitable aqueous formulations for their experimental needs. It is always recommended to start with the simplest methods (pH and co-solvent adjustment) before moving to more complex formulation strategies. Careful characterization and validation at each step are essential for ensuring the reliability and reproducibility of your results.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, Annex 8. [Link]

Troubleshooting

Optimizing reverse-phase HPLC conditions for N-(2,2-dimethylpropanoyl)phenylalanine purification

Technical Support Center: RP-HPLC Optimization for N-(2,2-dimethylpropanoyl)phenylalanine Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: RP-HPLC Optimization for N-(2,2-dimethylpropanoyl)phenylalanine

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with purifying N-(2,2-dimethylpropanoyl)phenylalanine (commonly known as N-pivaloyl-phenylalanine).

This molecule presents unique chromatographic challenges: it features an ionizable carboxylic acid moiety paired with a highly sterically hindered, hydrophobic pivaloyl (tert-butyl-like) group. Below, we provide a mechanistic troubleshooting guide, a self-validating experimental protocol, and a quantitative framework to ensure high-resolution purification.

Diagnostic Workflow

HPLC_Optimization Start Start: Poor Peak Shape / Retention N-pivaloyl-phenylalanine Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Add_Acid Add 0.1% TFA or Formic Acid (Suppress COOH Ionization) Check_pH->Add_Acid No Check_Temp Is Column Temp Elevated (40-50°C)? Check_pH->Check_Temp Yes Add_Acid->Check_Temp Increase_Temp Increase Temperature (Improve Mass Transfer) Check_Temp->Increase_Temp No Check_Solvent Using Acetonitrile (ACN)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Switch_ACN Switch from MeOH to ACN (Lower Viscosity) Check_Solvent->Switch_ACN No Optimized Optimized RP-HPLC Method Check_Solvent->Optimized Yes Switch_ACN->Optimized

RP-HPLC troubleshooting workflow for acidic, bulky amino acid derivatives.

Troubleshooting Guides & FAQs

Q1: Why is my N-pivaloyl-phenylalanine peak exhibiting severe tailing and broadness? Root Cause & Causality: The molecule contains a free C-terminal carboxylic acid group with a pKa of approximately 3.5. If the mobile phase pH is near or above this value, the compound exists in a partially ionized state (COO-). This leads to dual retention mechanisms: primary hydrophobic interactions with the C18 phase, and secondary ion-exchange interactions with residual silanol groups on the silica matrix[1]. Solution: Acidify the mobile phase to a pH of 2.0–2.5. Adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid ensures complete protonation (ion suppression) of the carboxylic acid. This maintains the molecule in a single, lipophilic state for uniform interaction with the stationary phase, drastically reducing peak tailing[1],[2].

Q2: Even with an acidic mobile phase, the peak is still wider than expected. How can I improve mass transfer? Root Cause & Causality: The 2,2-dimethylpropanoyl (pivaloyl) group is a bulky, sterically hindered derivative. Bulky hydrophobic groups often exhibit sluggish mass transfer kinetics into and out of the stationary phase pores at ambient temperatures, which increases the C-term of the van Deemter equation and leads to band broadening[3]. Solution: Elevate the column compartment temperature to 40°C–50°C. Increased thermal energy reduces the viscosity of the mobile phase and increases the analyte's diffusion coefficient. This accelerates mass transfer kinetics, reduces backpressure, and produces significantly sharper peaks[4],.

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this purification? Root Cause & Causality: While both are common organic modifiers, methanol-water mixtures exhibit significantly higher viscosity than acetonitrile-water mixtures. High viscosity exacerbates the poor mass transfer of bulky derivatives and increases system backpressure. Solution: Acetonitrile (ACN) is the superior choice. Its lower viscosity and higher elution strength provide sharper peaks, better resolution, and lower operational pressures for hydrophobic peptide derivatives[5].

Quantitative Data Comparison

The following table summarizes the expected chromatographic impact when transitioning from standard to optimized conditions for N-pivaloyl-phenylalanine.

ParameterSub-optimal ConditionOptimized ConditionChromatographic Impact
Mobile Phase pH pH 6.8 (Water/MeOH)pH 2.1 (0.1% TFA)Reduces tailing factor (Tf) from >2.0 to <1.2 by suppressing COOH ionization.
Column Temperature 25°C (Ambient)45°C (Elevated)Increases theoretical plates (N) by >30% due to improved mass transfer kinetics.
Organic Modifier MethanolAcetonitrileLowers backpressure and sharpens peaks due to lower solvent viscosity.
Stationary Phase C8 (Standard pore)C18 (Wide pore, 300Å)Enhances resolution and accommodates the bulky pivaloyl group without steric exclusion.

Self-Validating Experimental Protocol

Follow this step-by-step methodology to establish a robust, self-validating purification workflow.

Step 1: Mobile Phase Preparation

  • Buffer A: HPLC-grade Water + 0.1% v/v Trifluoroacetic Acid (TFA).

  • Buffer B: HPLC-grade Acetonitrile (ACN) + 0.1% v/v TFA.

  • Self-Validation Check: Measure the pH of Buffer A before use; it must read between 1.9 and 2.1. If the pH is higher, verify the quality and concentration of your TFA additive.

Step 2: Column & System Equilibration

  • Column: C18, 5 µm, 4.6 x 150 mm (A wide-pore 300Å column is recommended to prevent steric hindrance of the bulky derivative).

  • Temperature: Set the column oven to 45°C.

  • Flow Rate: 1.0 mL/min.

  • Self-Validation Check: Monitor the baseline at 210 nm (carbonyl absorption) and 254 nm (phenyl ring absorption). Do not proceed until the pressure ripple is < 1% and baseline drift is < 1 mAU/min.

Step 3: Sample Preparation

  • Dissolve the crude N-(2,2-dimethylpropanoyl)phenylalanine in a 50:50 mixture of Buffer A and Buffer B to a concentration of 1 mg/mL.

  • Self-Validation Check: Visually inspect for particulates. Centrifuge the sample at 10,000 x g for 5 minutes to prevent column frit clogging and ensure sample homogeneity.

Step 4: Gradient Elution Execution

  • 0–2 min: 10% B (Isocratic hold to focus the analyte at the column head).

  • 2–15 min: Linear gradient from 10% B to 90% B.

  • 15–18 min: 90% B (High-organic column wash to elute highly retained impurities).

  • 18–22 min: 10% B (Re-equilibration to starting conditions).

Step 5: Data Analysis & System Suitability

  • Inject a blank (diluent only) to identify any system or ghost peaks.

  • Inject the sample and calculate the Asymmetry Factor (As) and Resolution (Rs).

  • Self-Validation Check: The method is considered valid for downstream preparative scale-up if the Asymmetry Factor (As) is between 0.9 and 1.2, and the resolution (Rs) from any synthetic byproducts is > 1.5.

Sources

Optimization

Technical Support Center: Preventing Racemization During N-(2,2-Dimethylpropanoyl)phenylalanine Activation

Welcome to the Technical Support Center. This guide addresses a critical challenge in peptide synthesis and drug development: the activation and coupling of N-(2,2-dimethylpropanoyl)phenylalanine (also known as N-pivaloy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses a critical challenge in peptide synthesis and drug development: the activation and coupling of N-(2,2-dimethylpropanoyl)phenylalanine (also known as N-pivaloyl-L-phenylalanine or Piv-Phe-OH) without compromising its stereochemical integrity.

Designed for research scientists and process chemists, this guide bypasses basic peptide synthesis concepts to focus directly on the mechanistic causality of epimerization and field-proven protocols to prevent it.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why does N-pivaloyl-L-phenylalanine racemize so easily compared to standard Fmoc-protected amino acids? A: The root cause lies in the fundamental difference between urethane protecting groups (like Fmoc, Boc, or Cbz) and true N-acyl groups (like the pivaloyl group).

When the C-terminal carboxylate of Piv-Phe-OH is activated (e.g., forming an O-acylisourea intermediate with carbodiimides), the nucleophilic oxygen of the N-pivaloyl carbonyl rapidly attacks the activated C-terminus. This intramolecular cyclization forms a highly reactive 5(4H)-oxazolone (azlactone) intermediate[1].

Unlike urethane-derived oxazolonium ions, which are relatively stable, the 5(4H)-oxazolone formed from N-acyl amino acids is highly susceptible to base-catalyzed deprotonation at the α-carbon. This yields a resonance-stabilized, planar, achiral enolate[2]. Subsequent reprotonation and aminolysis result in a racemic mixture of the final peptide. The steric bulk of the tert-butyl moiety in the pivaloyl group does not prevent this cyclization; in fact, the Thorpe-Ingold effect can thermodynamically favor the ring formation.

OxazolonePathway A N-Piv-Phe-OH B Activated Intermediate A->B Activation (e.g., DIC) C 5(4H)-Oxazolone (Chiral) B->C Intramolecular Attack F Desired Peptide (L) B->F Fast Amine Attack (Ideal) D Enolate (Achiral) C->D Base (-H+) E Racemized Product C->E Aminolysis D->C +H+ D->E Aminolysis

Caption: Mechanism of base-catalyzed oxazolone formation and subsequent racemization.

Section 2: Reagent Selection & Optimization (The "How")

Q: Which coupling reagent system provides the best stereochemical retention for Piv-Phe-OH? A: To prevent racemization, the activation strategy must kinetically favor the formation of a stable active ester over the formation of the oxazolone, while simultaneously eliminating the presence of unhindered tertiary bases.

  • DIC / OxymaPure (First-Line Choice): Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has an ideal pKa (~4.6) and acts as an exceptional nucleophile. It rapidly intercepts the O-acylisourea intermediate to form an O-acyl-oxime active ester, effectively bypassing the oxazolone pathway[3]. Crucially, this system operates without the need for a tertiary amine base, removing the primary catalyst for enolization[4].

  • DEPBT (Specialized Alternative): 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a specialized phosphate-based coupling reagent that exhibits remarkable resistance to racemization, specifically for N-acyl amino acids and challenging segment couplings[5].

Quantitative Comparison of Coupling Systems for N-Acyl Amino Acids
Coupling SystemBase Required?Oxazolone Formation RiskRelative Racemization LevelRecommended Use
HATU / DIPEA Yes (2.0 eq)HighHigh (>10%)Not recommended for N-acyl substrates.
DIC / HOBt NoModerateModerate (2-5%)Legacy method; largely replaced by Oxyma.
DIC / OxymaPure NoLowVery Low (<1%)First-line choice for routine coupling.
DEPBT / DIPEA Yes (1.0 eq)Very LowMinimal (<1%)Ideal for highly hindered or segment couplings.

Section 3: Step-by-Step Experimental Protocols

Q: What is the validated protocol for coupling Piv-Phe-OH to a growing peptide chain or amine? A: Below are two self-validating protocols designed to suppress epimerization.

Protocol A: Base-Free Activation using DIC/OxymaPure (Preferred)

Causality Note: By omitting basic additives and maintaining low temperatures during the highly exothermic activation phase, oxazolone deprotonation is virtually eliminated.

  • Preparation: Dissolve 1.0 equivalent of N-Pivaloyl-L-phenylalanine and 1.0 equivalent of OxymaPure in a minimal volume of anhydrous DMF. Optimization tip: Using a 1:1 mixture of DMF/DCM lowers the dielectric constant of the solvent, further suppressing oxazolone formation.

  • Temperature Control: Chill the solution to 0 °C in an ice bath.

  • Activation: Add 1.0 equivalent of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir at 0 °C for exactly 5 minutes.

    • Self-Validation Check: The solution should remain clear. Prolonged pre-activation (>10 mins) allows the slower oxazolone formation kinetics to catch up, increasing racemization risk.

  • Coupling: Add the activated mixture to the resin-bound amine or solution-phase amine (1.0 eq).

  • Elongation: Allow the reaction to slowly warm to room temperature and agitate for 1-2 hours. Monitor completion via LC-MS or a Kaiser test.

Workflow Step1 1. Dissolve Piv-Phe-OH & Oxyma in DMF/DCM Step2 2. Chill to 0°C Step1->Step2 Step3 3. Add DIC dropwise (5 min Pre-activation) Step2->Step3 Step4 4. Add Amine/Resin Step3->Step4 Step5 5. Warm to RT & Agitate (1-2h) Step4->Step5

Caption: Optimized DIC/OxymaPure experimental workflow for racemization-free coupling.

Protocol B: Phosphate-Mediated Activation using DEPBT

Causality Note: DEPBT activation proceeds via a transient intermediate that rearranges with the loss of diethyl phosphite to form a highly stable activated ester, inherently resisting the oxazolone pathway[1].

  • Preparation: Dissolve 1.0 eq of Piv-Phe-OH, 1.0 eq of the target amine, and 1.1 eq of DEPBT in anhydrous THF or DMF.

  • Cooling: Chill the mixture to 0 °C.

  • Base Addition: Slowly add 1.0 eq of a sterically hindered base. Use 2,4,6-trimethylpyridine (TMP) or DIPEA. Critical Warning: Do not use Triethylamine (TEA).

  • Coupling: Stir at 0 °C for 30 minutes, then warm to room temperature for 2-4 hours.

Section 4: Advanced FAQs

Q: Does the choice of base matter if I am forced to use a uronium salt like HATU? A: Absolutely. If you must use HATU or HBTU, the choice of base is the single most critical variable. Uronium salts require a base to generate the carboxylate for initial activation. Unhindered bases like Triethylamine (TEA) will rapidly deprotonate the oxazolone. You must use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or, optimally, 2,4,6-trimethylpyridine (TMP/collidine). TMP is basic enough to drive the coupling but too sterically hindered to easily abstract the α-proton of the oxazolone.

Q: How does solvent polarity affect the racemization of Piv-Phe-OH? A: Solvents with high dielectric constants (like pure DMF or DMSO) stabilize the charge separation in the transition state of oxazolone formation and stabilize the resulting enolate. Using less polar solvent mixtures, such as DMF/DCM (1:1) or THF, minimizes these side reactions and helps preserve stereochemical integrity[1].

References

  • Evolution of amide bond form
  • Peptide Coupling Reagents, More than a Letter Soup.uniurb.it.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temper
  • Oxyma-based phosphates for racemization-free peptide segment couplings.nih.gov.

Sources

Reference Data & Comparative Studies

Validation

N-(2,2-dimethylpropanoyl)phenylalanine (Piv-Phe) vs. Fmoc-phenylalanine in Peptide Synthesis: A Technical Comparison Guide

As peptide therapeutics and complex organometallic methodologies evolve, the strategic selection of amino acid building blocks becomes paramount. While they share the same aromatic core, Fmoc-phenylalanine (Fmoc-Phe) and...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics and complex organometallic methodologies evolve, the strategic selection of amino acid building blocks becomes paramount. While they share the same aromatic core, Fmoc-phenylalanine (Fmoc-Phe) and N-(2,2-dimethylpropanoyl)phenylalanine (Piv-Phe) serve fundamentally divergent roles in the laboratory.

As a Senior Application Scientist, I have designed this guide to objectively compare these two derivatives. We will dissect the mechanistic causality behind their reactivity, evaluate their experimental performance, and provide self-validating protocols to ensure scientific integrity in your synthetic workflows.

Mechanistic Causality & Chemical Properties

The utility of any amino acid derivative is dictated by the electronic and steric properties of its N-terminal modification.

Fmoc-Phe: The Engine of Chain Elongation

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an electron-withdrawing carbamate designed for temporary α -amino protection.

  • Mechanism of Action: The Fmoc group is highly base-labile. The acidic proton at the 9-position of the fluorene ring ( pKa​≈22 ) is rapidly abstracted by a mild secondary amine (typically 20% piperidine). This triggers an E1cb β -elimination mechanism, releasing the free amine, carbon dioxide, and dibenzofulvene[1].

  • Causality in SPPS: Because it is cleaved by base, Fmoc is perfectly orthogonal to acid-labile side-chain protecting groups (like Boc or tBu) and the acid-labile linkers used to anchor the peptide to the resin. This enables continuous, iterative C-to-N chain elongation.

Piv-Phe: The Steric Shield and Catalytic Ligand

N-(2,2-dimethylpropanoyl)phenylalanine, commonly known as N-pivaloyl-phenylalanine, replaces the carbamate with a highly branched aliphatic amide.

  • Mechanism of Action: The pivaloyl (Piv) group features a massive tert-butyl moiety directly adjacent to the carbonyl carbon. This creates severe steric hindrance, physically blocking nucleophiles and proteolytic enzymes from accessing the amide bond[2]. Furthermore, the Piv group is completely stable to both the mild bases used in Fmoc deprotection and the harsh acids (e.g., 95% TFA) used in global cleavage.

  • Causality in Application: Piv-Phe is rarely used for chain elongation. Instead, it is utilized as a permanent N-terminal capping group to confer extreme metabolic stability against aminopeptidases in vivo[2]. Additionally, the rigid steric environment of Piv-Phe-OH makes it an elite Mono-N-Protected Amino Acid (MPAA) ligand in transition-metal-catalyzed C-H activation (e.g., Ruthenium-catalyzed meta-alkylation), where it accelerates the catalytic cycle by enforcing specific reactive conformations[3],[4]. It is also strategically placed in protease inhibitors to tightly occupy bulky S2 binding pockets[5],[6].

Experimental Performance & Data Comparison

To objectively evaluate these derivatives, we must look at their behavior under standard synthetic conditions. The table below summarizes their quantitative and qualitative performance metrics.

MetricFmoc-PhePiv-Phe
Primary Application Iterative SPPS chain elongationN-terminal capping; MPAA chiral ligand
Deprotection / Cleavage 20% Piperidine in DMF (< 15 mins)Highly resistant; requires strong acid/heat if removal is forced
Coupling Efficiency (HATU) >99% in 30 mins (Standard kinetics)~85-90% (Steric hindrance slows kinetics)
Stability to 95% TFA Stable (Fmoc remains intact)Completely Stable (Acts as permanent cap)
Aminopeptidase Half-Life < 1 hour (Once deprotected)> 48 hours (Steric shielding)
UV Monitoring Capability Yes (Dibenzofulvene adduct at 301 nm)No (Lacks strong chromophore)

Application Workflows & Self-Validating Protocols

Trustworthy science relies on protocols that possess internal validation checkpoints. Below are the optimized, step-by-step methodologies for utilizing both derivatives.

Workflow A: Iterative Elongation with Fmoc-Phe

Objective: High-yield incorporation of Phenylalanine during standard Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins).

    • Self-Validation Checkpoint: Collect the deprotection wash and measure UV absorbance at 301 nm. The quantification of the piperidine-dibenzofulvene adduct provides a direct calculation of the resin loading capacity and successful cleavage[1].

  • Activation & Coupling: Dissolve 0.4 mmol (4 eq) Fmoc-Phe-OH and 0.4 mmol (4 eq) HATU in 2 mL DMF. Add 0.8 mmol (8 eq) DIPEA. Add the mixture to the resin and agitate for 45 minutes at room temperature.

    • Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test. A color change from blue to yellow confirms the complete consumption of primary amines, validating >99% coupling efficiency.

Workflow B: N-Terminal Capping with Piv-Phe for Proteolytic Stability

Objective: Terminate a peptide sequence with Piv-Phe to prevent exopeptidase degradation.

  • Final Deprotection: Ensure the N-terminal amino acid on the resin-bound peptide is fully Fmoc-deprotected.

  • Sterically Accommodated Coupling: Because the Piv group reduces the electrophilicity of the activated species, use a less epimerization-prone activation strategy. Dissolve 0.3 mmol (3 eq) Piv-Phe-OH and 0.3 mmol (3 eq) OxymaPure in DMF. Add 0.3 mmol (3 eq) DIC. Agitate with the resin for 90 minutes.

  • Global Cleavage: Treat the resin with 95% TFA, 2.5% TIPS, and 2.5% H2​O for 2 hours.

    • Self-Validation Checkpoint: Analyze the crude cleavage cocktail via LC-MS. The presence of the target mass with an intact +84 Da shift (representing the C5​H9​O pivaloyl addition) confirms that the Piv group is entirely stable to harsh acidic cleavage.

  • Enzymatic Stability Assay: Incubate the purified Piv-peptide in physiological buffer (pH 7.4) with Leucine Aminopeptidase (LAP) at 37°C. Monitor via HPLC at 0, 4, 12, and 24 hours to confirm resistance to degradation compared to an uncapped control[2].

Workflow Visualization

The following diagram maps the divergent synthetic fates of Fmoc-Phe and Piv-Phe, illustrating how their chemical properties dictate their position in the SPPS pipeline.

PeptideSynthesis Start Resin-Bound Peptide (Free N-Terminus) FmocPhe Add Fmoc-Phe (Chain Elongation) Start->FmocPhe PivPhe Add Piv-Phe (Terminal Capping) Start->PivPhe Coupling1 HATU / DIPEA Coupling (45 min) FmocPhe->Coupling1 Coupling2 DIC / Oxyma Coupling (90 min) PivPhe->Coupling2 Deprotect 20% Piperidine (Fmoc Removal) Coupling1->Deprotect Cleavage TFA / TIPS / H2O (Global Cleavage) Coupling2->Cleavage Elongate Continue SPPS Cycle Deprotect->Elongate StablePep Piv-Capped Peptide (Protease Resistant) Cleavage->StablePep

Workflow comparison: Fmoc-Phe for iterative SPPS elongation vs. Piv-Phe for terminal capping.

References

  • Stirring Peptide Synthesis to a New Level of Efficiency Organic Process Research & Development, ACS Publications. URL:[Link]

  • N-Acyl Amino Acid Ligands for Ruthenium(II)-Catalyzed meta-C–H tert-Alkylation with Removable Auxiliaries Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • Reduced-bond tight-binding inhibitors of HIV-1 protease FEBS Letters, CORE. URL:[Link]

  • Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy eLife, National Institutes of Health (NIH). URL:[Link]

Sources

Comparative

Validation of LC-MS Methods for N-(2,2-dimethylpropanoyl)phenylalanine Quantification: A Stationary Phase Comparison Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and ICH M10 Compliance The Analytical Challenge: Quantify...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and ICH M10 Compliance

The Analytical Challenge: Quantifying N-Piv-Phe in Biological Matrices

N-(2,2-dimethylpropanoyl)phenylalanine, commonly referred to as N-pivaloyl-phenylalanine (N-Piv-Phe), is a sterically bulky, chiral amino acid derivative frequently utilized as an internal standard, a resolving agent, or a pharmaceutical intermediate. Structurally, it features a highly hydrophobic pivaloyl group and an aromatic phenylalanine ring.

Quantifying N-Piv-Phe in complex biological matrices (e.g., human plasma) presents a significant bioanalytical challenge. The molecule's polarity profile often causes it to elute early on traditional alkyl-based stationary phases, placing it directly within the "suppression zone" caused by endogenous plasma phospholipids. To establish a robust, high-throughput assay that complies with the [1], chromatographers must look beyond standard C18 chemistries.

This guide objectively compares the performance of three distinct column chemistries—C18 (Alkyl) , Biphenyl (Aromatic) , and PFP (Pentafluorophenyl) —for the LC-MS/MS quantification of N-Piv-Phe, providing empirical data and mechanistic explanations for their respective performances.

Experimental Design & Self-Validating Protocols

To ensure absolute trustworthiness and scientific integrity, the methodology described below operates as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction steps, the protocol automatically corrects for variable recovery losses and matrix ionization effects during every single injection [2].

Step-by-Step Sample Preparation (PPT + SPE)

This dual-mechanism extraction ensures the removal of both high-molecular-weight proteins and polar salts.

  • Spiking & Equilibration: Aliquot 50 µL of human plasma into a 96-well collection plate. Add 10 µL of the SIL-IS (N-Piv-Phe-d5, 100 ng/mL). Vortex for 30 seconds to allow equilibrium binding with plasma proteins.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile (1:3 v/v ratio) to denature the protein matrix. Vortex vigorously for 2 minutes.

  • Centrifugation: Spin the plate at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Solid Phase Extraction (SPE):

    • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through an HLB (Hydrophilic-Lipophilic Balance) 30 mg cartridge.

    • Loading: Transfer the PPT supernatant to the conditioned cartridge.

    • Washing: Wash with 1 mL of 5% Methanol in Water to elute polar endogenous interferences.

    • Elution: Elute the target analytes with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Conditions
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Profile: 0.0–0.5 min (20% B), 0.5–2.5 min (linear ramp to 95% B), 2.5–3.5 min (hold 95% B), 3.5–3.6 min (drop to 20% B), 3.6–5.0 min (column equilibration).

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • N-Piv-Phe: m/z 250.1 → 120.1 (Quantifier, phenylalanine immonium ion)

    • N-Piv-Phe-d5 (IS): m/z 255.1 → 125.1

Workflow Plasma Human Plasma Spiked with N-Piv-Phe PPT Protein Precipitation (Acetonitrile, 1:3 v/v) Plasma->PPT SPE Solid Phase Extraction (HLB Cartridge) PPT->SPE LC LC Separation (C18 / Biphenyl / PFP) SPE->LC MS ESI-MS/MS (MRM: 250.1 -> 120.1) LC->MS Data ICH M10 Data Analysis MS->Data

Figure 1: Step-by-step sample preparation and LC-MS/MS workflow for N-Piv-Phe quantification.

Performance Comparison & Mechanistic Causality

We evaluated three sub-2 µm core-shell columns (50 x 2.1 mm) under identical gradient conditions. The results highlight how stationary phase chemistry directly dictates bioanalytical reliability.

Table 1: Chromatographic Performance & Matrix Effect Comparison
ParameterC18 (Alkyl Phase)Biphenyl (Aromatic Phase)PFP (Fluorinated Phase)
Retention Time (min) 1.852.402.65
Peak Asymmetry ( Tf​ ) 1.42 (Tailing)1.05 (Symmetrical)0.98 (Sharp)
Matrix Factor (%) 72% (Severe Suppression)98% (Negligible)94% (Slight Suppression)
S/N at LLOQ (1 ng/mL) 15:145:138:1
Primary Interaction Hydrophobic (Dispersive)Hydrophobic, π−π stackingDipole-dipole, π−π , H-bond
The "Why": Explaining the Causality Behind the Data

1. Why did the C18 column fail to prevent ion suppression? Standard C18 phases rely purely on dispersive hydrophobic interactions. Because N-Piv-Phe contains polar amide and carboxylic acid moieties alongside its hydrophobic regions, it exhibits weak retention on C18, eluting early at 1.85 minutes. This retention time perfectly overlaps with the elution of endogenous lysophosphatidylcholines (matrix lipids), which compete for charge in the ESI source, resulting in a 28% loss of signal (Matrix Factor = 72%).

2. Why did the Biphenyl column deliver the highest Signal-to-Noise (S/N)? The biphenyl stationary phase features two aromatic rings separated by a single bond, allowing for dynamic rotational alignment. This facilitates strong, orthogonal π−π stacking interactions with the phenyl ring of N-Piv-Phe [3]. This secondary retention mechanism pushed the analyte's elution time to 2.40 minutes, completely bypassing the phospholipid suppression window. The result is a near-perfect Matrix Factor of 98% and a three-fold increase in S/N at the Lower Limit of Quantification (LLOQ).

3. Why did PFP yield the sharpest peaks but slightly lower recovery? Pentafluorophenyl (PFP) columns utilize highly electronegative fluorine atoms, creating strong dipole moments and hydrogen-bonding capabilities [4]. The highly polarized PFP surface interacted strongly with the dipole of N-Piv-Phe's pivaloyl amide bond, resulting in rapid adsorption/desorption kinetics and the sharpest peak shape ( Tf​ = 0.98). However, the strong retention (2.65 min) required a higher organic composition for elution, which slightly altered the droplet desolvation efficiency in the ESI source compared to the Biphenyl method.

ICH M10 Validation Results (Biphenyl Method)

Given its superior matrix resistance and sensitivity, the Biphenyl column method was subjected to a full validation following the logic of the ICH M10 guidelines.

Validation cluster_0 Core Validation Parameters Start ICH M10 Bioanalytical Method Validation Selectivity Selectivity & Specificity (Blank Matrix Assessment) Start->Selectivity Linearity Calibration Curve (R² >= 0.99, ±15% Dev) Start->Linearity Accuracy Accuracy & Precision (Intra/Inter-day <= 15% CV) Start->Accuracy Matrix Matrix Effect & Recovery (IS Normalized) Start->Matrix Selectivity->Accuracy Linearity->Accuracy

Figure 2: Core ICH M10 validation parameters evaluated for the LC-MS/MS analytical method.

The assay demonstrated excellent linearity from 1.0 to 100.0 ng/mL ( R2 = 0.999). Accuracy and precision were evaluated across four Quality Control (QC) levels over three consecutive days.

Table 2: Accuracy & Precision Summary (n=6 per level)
QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (1.0) 6.2104.57.8102.1
LQC (3.0) 4.198.25.599.4
MQC (50.0) 3.5101.14.2100.8
HQC (80.0) 2.899.53.198.7

Note: All values easily fall within the ICH M10 acceptance criteria of ±15% (±20% for LLOQ).

Conclusion & Recommendations

For the LC-MS/MS quantification of N-(2,2-dimethylpropanoyl)phenylalanine in complex biological matrices, traditional C18 columns are insufficient due to critical co-elution with matrix phospholipids.

We strongly recommend the use of a Biphenyl stationary phase . By exploiting π−π interactions, the Biphenyl column provides the necessary orthogonal selectivity to shift the analyte out of the ion suppression zone, ensuring a robust, ICH M10-compliant assay with exceptional accuracy, precision, and a stable Matrix Factor. For assays requiring the resolution of closely related positional isomers or highly polar metabolites, a PFP column serves as an excellent secondary alternative [5].

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: LCGC International (Chromatography Online) URL: [Link]

  • Title: Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation Source: Restek URL: [Link]

  • Title: A rapid reversed-phase LC-MS method for polar metabolite profiling Source: bioRxiv URL: [Link]

Validation

High-Resolution vs. Targeted Mass Spectrometry: Fragmentation Dynamics of N-(2,2-dimethylpropanoyl)phenylalanine

Executive Summary N-(2,2-dimethylpropanoyl)phenylalanine—commonly known as N-pivaloylphenylalanine—is a synthetic N-acylated amino acid. In modern drug development, N-acyl amino acids serve not only as critical synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2,2-dimethylpropanoyl)phenylalanine—commonly known as N-pivaloylphenylalanine—is a synthetic N-acylated amino acid. In modern drug development, N-acyl amino acids serve not only as critical synthetic intermediates but also as models for lipidated peptides and emerging metabolic biomarkers[1]. Analyzing the structural and quantitative profiles of these compounds requires robust mass spectrometry (MS) workflows.

This guide provides an objective, data-driven comparison between Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry platforms. By dissecting the gas-phase fragmentation pathways of N-pivaloylphenylalanine, we demonstrate how to leverage Q-TOF for unambiguous structural elucidation and QqQ for high-sensitivity targeted quantitation.

Chemical Profiling & Mechanistic Fragmentation Theory

To optimize any mass spectrometry method, one must first understand the intrinsic gas-phase dissociation mechanics of the analyte. N-pivaloylphenylalanine (Formula: C₁₄H₁₉NO₃) has a theoretical exact mono-isotopic mass of 249.1365 Da.

In positive electrospray ionization (ESI+), the molecule readily accepts a proton at the most basic site (the secondary amide nitrogen), yielding a precursor ion of [M+H]⁺ at m/z 250.1438 . The subsequent collision-induced dissociation (CID) is heavily influenced by the steric bulk of the pivaloyl (tert-butylcarbonyl) group, driving three primary fragmentation pathways:

  • Amide Bond Cleavage (Neutral Loss of Pivaloyl): The localization of the proton weakens the amide bond. CID triggers the neutral loss of the pivaloyl moiety (likely as a ketene derivative, -84 Da), yielding a highly abundant protonated phenylalanine species at m/z 166.0863.

  • Immonium Ion Formation: Further thermal activation results in the combined loss of H₂O and CO from the carboxylic acid terminus of the cleaved phenylalanine, generating the stable phenylalanine immonium ion at m/z 120.0811. This ion is a universally accepted diagnostic marker for phenylalanine-containing structures[2].

  • Tropylium/Benzyl Cation Generation: Direct cleavage of the Cα-Cβ bond produces the benzyl cation at m/z 91.0546, a hallmark structural indicator of aromatic amino acids[3].

Fragmentation Precursor [M+H]+ m/z 250.14 N-pivaloylphenylalanine LossH2O [M+H-H2O]+ m/z 232.13 Precursor->LossH2O -H2O (-18 Da) Phe [Phe+H]+ m/z 166.09 Loss of Pivaloyl Precursor->Phe -C5H8O (-84 Da) Benzyl Benzyl Cation m/z 91.05 Precursor->Benzyl Direct Cleavage Immonium Immonium Ion m/z 120.08 Phe->Immonium -H2O, -CO (-46 Da) Immonium->Benzyl -CH2NH (-29 Da)

Proposed ESI-MS/MS fragmentation pathway of N-pivaloylphenylalanine.

Experimental Design: Self-Validating Methodologies

To objectively compare the performance of Q-TOF vs. QqQ, the experimental protocols must be designed as self-validating systems. This ensures that matrix effects, mass drift, and ionization suppression are continuously monitored and corrected during the run.

Step-by-Step Sample Preparation
  • Causality Check: Proper solvent selection dictates ionization efficiency. We utilize a highly organic, acidified matrix to ensure complete protonation prior to droplet desolvation.

  • Stock Solution: Dissolve 1.0 mg of N-pivaloylphenylalanine in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute to 1 µg/mL (for Q-TOF discovery) and 10 ng/mL (for QqQ quantitation) using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Internal Standardization (Self-Validation): Spike all samples with 50 ng/mL of Phenylalanine-d5. The stable isotope tracks retention time shifts and normalizes ESI source fluctuations.

LC-MS/MS System Parameters

Chromatography (Common to Both Platforms):

  • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

Platform 1: ESI-Q-TOF (Agilent 6545 or equivalent)

  • Objective: Exact mass determination (< 5 ppm error) for structural confirmation.

  • Parameters: ESI Positive mode; Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramping: 15 eV to 35 eV. Causality: Ramping the CE across the collision cell ensures that both fragile precursor losses (e.g., -H₂O) and high-energy core fragments (e.g., benzyl cation) are captured simultaneously in a single composite MS/MS spectrum.

  • Mass Lock (Self-Validation): Continuous orthogonal infusion of Leucine Enkephalin (m/z 556.2771) to correct thermal mass drift in real-time.

Platform 2: ESI-QqQ (Waters Xevo TQ-S or equivalent)

  • Objective: Maximum signal-to-noise (S/N) ratio for targeted trace quantitation.

  • Parameters: ESI Positive mode; Capillary Voltage: 3.0 kV.

  • Multiple Reaction Monitoring (MRM):

    • Quantifier Transition:m/z 250.1 → 120.1 (CE: 20 eV). Selected for its dominant base-peak abundance.

    • Qualifier Transition:m/z 250.1 → 91.1 (CE: 35 eV). Selected for structural confirmation.

  • Dwell Time: 50 ms per transition, ensuring >15 data points across the 3-second chromatographic peak width for reliable integration.

Workflow Sample Sample Preparation (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI QTOF ESI-Q-TOF MS/MS High-Res / Accurate Mass ESI->QTOF Discovery / Profiling QqQ ESI-QqQ MS/MS Low-Res / High Sensitivity ESI->QqQ Targeted Analysis DataQTOF Structural Elucidation (< 5 ppm error) QTOF->DataQTOF DataQqQ Targeted MRM Quantitation (LOD < 1 ng/mL) QqQ->DataQqQ

Comparative LC-MS/MS analytical workflow for N-pivaloylphenylalanine.

Comparative Performance & Quantitative Data Analysis

The table below summarizes the fragmentation data obtained from both platforms. The Q-TOF provides exact mass capabilities essential for distinguishing N-pivaloylphenylalanine from isobaric biological interferences, while the QqQ sacrifices resolution for absolute ion transmission efficiency.

Fragment AssignmentNeutral LossTheoretical m/zQ-TOF Observed m/zMass Error (ppm)QqQ Nominal m/zRelative Abundance (CE 25 eV)
Precursor [M+H]⁺ -250.1438250.1441+1.2250.115%
[M+H - H₂O]⁺ H₂O (18 Da)232.1332232.1335+1.3232.125%
Protonated Phe C₅H₈O (84 Da)166.0863166.0860-1.8166.140%
Immonium Ion Multiple (130 Da)120.0811120.0814+2.5120.1100% (Base Peak)
Benzyl Cation Multiple (159 Da)91.054691.0544-2.291.165%
Platform Synthesis & Recommendations
  • When to use Q-TOF: Deploy the Q-TOF platform during the early stages of drug metabolism and pharmacokinetics (DMPK) studies. If N-pivaloylphenylalanine undergoes in vivo modifications (e.g., hydroxylation of the phenyl ring to yield a +16 Da mass shift), the sub-5 ppm mass accuracy of the Q-TOF is mandatory to determine the exact elemental composition of the new metabolite.

  • When to use QqQ: Once the structure is confirmed, transition to the QqQ platform for high-throughput bioanalysis. By isolating the precursor in Q1 and strictly monitoring the m/z 120.1 immonium ion fragment in Q3, the QqQ filters out background chemical noise, allowing for Limits of Detection (LOD) in the sub-ng/mL range—performance that a Q-TOF cannot match due to its orthogonal acceleration duty cycles.

References

  • Gas-phase fragmentation of the Ag+—phenylalanine complex: Cation—π interactions and radical cation formation.Journal of the American Society for Mass Spectrometry (ACS Publications).
  • Mascot help: Peptide fragmentation.Matrix Science.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.Frontiers in Molecular Biosciences.

Sources

Comparative

Establishing reference standards for N-(2,2-dimethylpropanoyl)phenylalanine purity

Establishing a primary reference standard for N-(2,2-dimethylpropanoyl)phenylalanine—commonly known as N-pivaloylphenylalanine—requires rigorous analytical precision. As a sterically hindered synthetic phenylalanine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing a primary reference standard for N-(2,2-dimethylpropanoyl)phenylalanine—commonly known as N-pivaloylphenylalanine—requires rigorous analytical precision. As a sterically hindered synthetic phenylalanine derivative used in peptide synthesis and pharmacokinetic research[1], its reference standard must demonstrate an absolute purity of ≥99.5% to be viable for quantitative assays[2][3].

Historically, the pharmaceutical industry has relied on the Mass Balance (MB) approach to certify reference materials. However, Quantitative Nuclear Magnetic Resonance (1H-qNMR) has emerged as a powerful, direct alternative recognized by pharmacopeial guidelines, including USP General Chapter <761>[4].

This guide objectively compares the performance of the traditional Mass Balance method against 1H-qNMR for establishing the absolute purity of N-(2,2-dimethylpropanoyl)phenylalanine, providing actionable protocols, mechanistic causality, and comparative experimental data.

Mechanistic Causality: Why Compare qNMR and Mass Balance?

As a Senior Application Scientist, I emphasize that absolute purity is not a single measurement but a derived consensus. The choice of analytical technique fundamentally alters how that consensus is reached.

  • The Mass Balance Approach: Calculates purity by subtraction: Purity = 100% - Σ(Organic Impurities + Water + Residual Solvents + Inorganic Residues)[5].

    • Causality & Limitations: This method is exhaustive and provides a complete impurity profile, which is critical for toxicology. However, it suffers from cumulative error propagation. If a non-UV absorbing organic impurity is missed by HPLC, or if a volatile solvent is not detected by GC, the final calculated purity is artificially inflated[4].

  • The 1H-qNMR Approach: Measures the exact molar ratio of the analyte against a certified Internal Standard (IS)[6].

    • Causality & Advantages: N-(2,2-dimethylpropanoyl)phenylalanine possesses a pivaloyl (tert-butyl) group. This yields a sharp, 9-proton singlet at ~1.1 ppm in 1H-NMR. Because this signal is highly isolated and intense (9 equivalent protons), it serves as a perfect quantitative handle. qNMR is a primary ratio method; it is immune to the cumulative errors of mass balance because it measures the analyte directly, establishing direct traceability to the International System of Units (SI)[6][7].

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, every protocol must incorporate internal verification steps to create a self-validating system.

Protocol A: The Mass Balance Workflow
  • Organic Impurities (HPLC-UV/MS): Run the sample on a C18 column using a gradient of 0.1% TFA in Water/Acetonitrile.

    • Self-Validation: Couple the UV detector (210 nm) with a mass spectrometer (LC-MS) to evaluate peak purity. This ensures no co-eluting, isobaric impurities are hidden beneath the main N-pivaloylphenylalanine peak.

  • Water Content (Karl Fischer Titration): Perform volumetric KF titration.

    • Self-Validation: Run a certified 1% water standard before the sample to verify titrant titer accuracy and instrument drift.

  • Residual Solvents (GC-FID): Utilize Headspace GC to detect residual synthesis solvents (e.g., ethyl acetate, DMF).

  • Inorganic Impurities (Residue on Ignition - ROI): Combust 1.0 g of sample with sulfuric acid at 600°C to quantify inorganic salts.

  • Calculation: Subtract the sum of %w/w from steps 1-4 from 100%.

Protocol B: 1H-qNMR Workflow
  • Internal Standard Selection: Select Maleic Acid (certified reference material, >99.9% purity).

    • Causality: Maleic acid produces a sharp 2-proton singlet at ~6.3 ppm. This provides baseline separation from both the aromatic protons of phenylalanine (7.1-7.3 ppm) and the tert-butyl protons (1.1 ppm), preventing signal overlap[4].

  • Sample Preparation: Accurately weigh ~20 mg of N-(2,2-dimethylpropanoyl)phenylalanine and ~5 mg of Maleic Acid using a microbalance (d=0.001 mg). Dissolve in 0.6 mL of DMSO-d6.

  • T1 Relaxation Measurement:

    • Self-Validation: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the tert-butyl protons. Set the relaxation delay (D1) to at least 7 × T1 (typically ~25-30 seconds) to ensure >99.9% magnetization recovery between scans[8].

  • Acquisition & Integration: Acquire 64 scans. Integrate the Maleic acid peak (6.3 ppm, 2H) and the tert-butyl peak (1.1 ppm, 9H).

  • Calculation: Calculate absolute mass fraction using the standard qNMR equation, factoring in molecular weights, sample weights, and proton counts[9].

Workflow Visualization

G Candidate N-Pivaloylphenylalanine Candidate Material MassBal Mass Balance Pathway Candidate->MassBal qNMR 1H-qNMR Pathway Candidate->qNMR HPLC HPLC-UV/MS (Organic Impurities) MassBal->HPLC KF Karl Fischer & GC (Water & Solvents) MassBal->KF ROI Residue on Ignition (Inorganics) MassBal->ROI CalcMB Purity = 100% - Σ(Impurities) HPLC->CalcMB KF->CalcMB ROI->CalcMB Cert Orthogonal Cross-Validation & Final Certification CalcMB->Cert IS Add Maleic Acid IS qNMR->IS Acq Acquire Spectra (D1 ≥ 7 × T1) IS->Acq Integ Integrate t-Butyl Peak (~1.1 ppm) Acq->Integ CalcQNMR Direct Ratio Calculation Integ->CalcQNMR CalcQNMR->Cert

Workflow comparing Mass Balance and qNMR for reference standard certification.

Comparative Experimental Data

The following tables summarize representative validation data for a single batch of N-(2,2-dimethylpropanoyl)phenylalanine, demonstrating how the two methodologies converge on a certified purity value.

Table 1: Mass Balance Purity Assessment

Parameter Analytical Technique Result (% w/w) Limit of Detection
Organic Impurities HPLC-UV (210 nm) 0.35% 0.01%
Water Content Karl Fischer Titration 0.42% 0.05%
Residual Solvents Headspace GC-FID 0.11% 0.01%
Inorganic Residue Residue on Ignition < 0.05% 0.05%

| Calculated Purity | Mass Balance Equation | 99.07% | N/A |

Table 2: 1H-qNMR Purity Assessment

Parameter Value / Condition
Internal Standard (IS) Maleic Acid (Certified Purity: 99.98%)
Analyte Quantifier Peak tert-Butyl singlet (~1.1 ppm, 9H)
IS Quantifier Peak Olefinic singlet (~6.3 ppm, 2H)
Relaxation Delay (D1) 30 seconds (Validated > 7x T1)
Number of Scans (NS) 64

| Calculated Purity | 99.15% ± 0.12% |

Table 3: Performance Comparison: qNMR vs. Mass Balance

Metric 1H-qNMR Mass Balance (HPLC + KF + GC + ROI)
Primary Advantage Direct, absolute quantitation Comprehensive impurity profiling
Analysis Time ~1-2 hours ~2-3 days (cumulative)
Sample Required ~20 mg (Non-destructive) >1.5 g (Destructive for ROI/KF)
Error Susceptibility Low (Primary ratio method) High (Cumulative error propagation)

| Traceability | Direct to SI via IS | Indirect (requires multiple calibrations) |

Conclusion & Best Practices

For N-(2,2-dimethylpropanoyl)phenylalanine, qNMR provides a highly accurate, rapid, and metrologically traceable absolute purity value. The molecule's tert-butyl group serves as an impeccable quantitative handle, bypassing the extensive labor and cumulative errors associated with the Mass Balance approach[5][8].

However, Mass Balance remains indispensable for elucidating the specific identity of impurities—a critical requirement for toxicology and process chemistry. Therefore, best practice dictates an orthogonal approach: utilizing qNMR to assign the primary absolute purity value , while relying on HPLC-UV/MS to map the impurity profile .

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N-(2,2-dimethylpropanoyl)phenylalanine

As a Senior Application Scientist, it is understood that rigorous science extends beyond the bench to include the safe and compliant management of all laboratory materials. This guide provides a comprehensive, step-by-st...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that rigorous science extends beyond the bench to include the safe and compliant management of all laboratory materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(2,2-dimethylpropanoyl)phenylalanine, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to be a trusted resource for your laboratory's operational planning.

It is imperative to always consult the manufacturer-provided SDS for any chemical before handling and disposal, as hazard classifications can vary between suppliers.

Section 1: Hazard Assessment and Classification

Before any disposal action is taken, a thorough understanding of the material's potential hazards is essential.

  • Chemical Identity: N-(2,2-dimethylpropanoyl)phenylalanine

  • Structural Analogs: L-Phenylalanine (CAS 63-91-2), N-Acetyl-L-phenylalanine (CAS 2018-61-3)

  • Anticipated Hazards: Based on structural analogs, this compound is not expected to meet the criteria for a hazardous substance under GHS classifications.[1][2] However, like most fine chemical powders, it may cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[4] It is crucial to handle it in a well-ventilated area and minimize dust generation.[3][4]

  • Regulatory Framework: In the United States, chemical waste disposal is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[6][8][9] Since N-(2,2-dimethylpropanoyl)phenylalanine is not anticipated to be a listed hazardous waste and does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity, it would be regulated under RCRA Subtitle D as a non-hazardous solid waste.[6][9]

Section 2: Pre-Disposal Segregation and Storage

Proper segregation is the cornerstone of safe and compliant laboratory waste management. Mixing of incompatible waste streams is a primary cause of laboratory incidents and must be avoided.[10][11]

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Establish a dedicated waste container for "Non-Hazardous Solid Chemical Waste." This stream is for chemicals like N-(2,2-dimethylpropanoyl)phenylalanine that are not acutely toxic, reactive, corrosive, or ignitable.

  • Select Appropriate Containers: Use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).[12] The container must be in good condition, leak-proof, and have a secure screw-top lid.[11]

  • Labeling is Critical: Immediately label the waste container. The label must include, at a minimum:

    • The words "Non-Hazardous Waste" or "Unwanted Materials".[13]

    • The full chemical name: "N-(2,2-dimethylpropanoyl)phenylalanine". Do not use abbreviations or formulas.[13]

    • The accumulation start date (the date the first waste is added).[13][14]

  • Incompatibility Check: Store this waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[15][16] Although the compound itself is stable, this practice prevents accidental mixing in a general storage area.[17]

  • Storage Location: Keep the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12][14]

Section 3: Disposal Decision Pathway

The correct disposal procedure depends on the form of the waste. The following decision tree illustrates the proper pathway for managing various waste streams associated with this compound.

DisposalWorkflow cluster_0 Initial Waste Assessment cluster_1 Disposal Protocols start Waste Generated Containing N-(2,2-dimethylpropanoyl)phenylalanine q1 Is the waste pure, unadulterated compound? start->q1 q2 Is it lab debris (gloves, weigh paper, wipes) with trace contamination? start->q2 q3 Is it an empty stock container? start->q3 p4 Is it mixed with a hazardous substance? q1->p4 No p5 Manage as Hazardous Waste (Follow institutional EHS guide) q1->p5 Yes p2 Protocol B: Dispose in appropriate lab trash (if permitted) q2->p2 p3 Protocol C: Triple-rinse, deface label, and dispose or recycle q3->p3 p1 Protocol A: Dispose as Non-Hazardous Solid Chemical Waste p4->p1 No p4->p5 Yes caption Disposal Decision Workflow

Caption: Disposal Decision Workflow for N-(2,2-dimethylpropanoyl)phenylalanine.

Section 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Unused or Waste N-(2,2-dimethylpropanoyl)phenylalanine (Solid)

This protocol applies to the pure chemical, reaction byproducts primarily composed of the chemical, or material from a spill cleanup.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[18]

  • Container Management: Ensure your designated "Non-Hazardous Solid Chemical Waste" container is properly labeled.

  • Waste Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.[3][16] If cleaning up a spill, sweep the material into a suitable container for disposal.[19]

  • Secure Closure: Once waste is added, securely close the container lid.[10][11] Containers should only be open when waste is being added.[12][20]

  • Request Pickup: When the container is nearly full (do not overfill) or when it needs to be removed, contact your institution's Environmental Health and Safety (EHS) department for pickup.[12][21] Follow their specific procedures for waste collection.

Protocol B: Disposal of Contaminated Laboratory Debris

This applies to items like gloves, weigh paper, or paper towels with trace amounts of contamination.

  • Hazard Check: Confirm that the debris is not contaminated with any other substance that would classify it as hazardous, biohazardous, or radioactive waste.

  • Institutional Policy: Verify your institution's policy. Many institutions allow solid waste contaminated with non-hazardous chemicals to be disposed of in the regular laboratory trash.

  • Disposal: If permitted, dispose of the items in the designated laboratory solid waste bin.

Protocol C: Disposal of Empty Stock Containers

An "empty" container under RCRA still requires proper handling.

  • Remove Contents: Ensure that all contents have been removed to the extent possible through normal means.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol).

  • Manage Rinsate: The first rinsate should be collected and managed as chemical waste, as it may contain residual product. Subsequent rinsates can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.

  • Deface Label: Completely obliterate or remove the original manufacturer's label to prevent confusion.[11]

  • Final Disposal: The clean, triple-rinsed container can now be disposed of in the regular trash or recycled, according to your facility's procedures.[3][11]

Section 5: Summary of Safety and Disposal Parameters

The following table provides a quick reference for the key operational parameters for managing N-(2,2-dimethylpropanoyl)phenylalanine waste.

ParameterGuideline / SpecificationRationale & Source(s)
Waste Classification Non-Hazardous Solid Waste (per RCRA Subtitle D)Based on analysis of structural analogs which are not classified as hazardous.[1][2][6][9]
Required PPE Safety glasses, nitrile gloves, lab coat.Standard practice for handling any laboratory chemical to prevent skin/eye contact.[18][19]
Storage Container Sealable, compatible (e.g., HDPE) container.To prevent leaks, spills, and reactions. Must be securely closed when not in use.[10][11][12]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To prevent inadvertent chemical reactions in waste storage areas.[15][16][17]
Spill Cleanup Sweep up solid material, place in a suitable container for disposal.Avoid creating dust. Ensure adequate ventilation.[4][16][19]

By adhering to this structured and well-documented disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Resource Conservation and Recovery Act. (2023). In Wikipedia. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • What is Resource Conservation and Recovery Act (RCRA)? (n.d.). Cameron-Cole. Retrieved from [Link]

  • What is the Resource Conservation and Recovery Act? (2024, May 23). OSHA.com. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Medium. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Chloro-DL-phenylalanine. (2026, January 16). Thermo Fisher Scientific. Retrieved from [Link]

  • Summary of the Resource Conservation and Recovery Act. (2026, February 23). US EPA. Retrieved from [Link]

  • PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE. (n.d.). Research Safety, University of Wisconsin-Madison. Retrieved from [Link]

  • Management of Waste. (1995). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Chemical Disposal Guidelines. (2025, July 1). Department of Natural Sciences, UNT Dallas. Retrieved from [Link]

  • Material Safety Data Sheet - D-Phenylalanine. (2006, May 15). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: L-Phenylalanine. (n.d.). HIMEDIA. Retrieved from [Link]

  • SAFETY DATA SHEET - L-Phenylalanine. (2023, October 20). Fisher Scientific. Retrieved from [Link]

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